E3 ligase Ligand 9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADKYKXROHIAB-IKGGRYGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of a Novel E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on the choice of its constituent E3 ligase ligand. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a specific E3 ligase ligand, herein referred to as "E3 ligase Ligand 9" (CAS No. 2093388-45-3). This ligand, a derivative of lenalidomide, has been successfully incorporated into highly potent PROTACs, such as BETd-260, for the degradation of Bromodomain and Extra-Terminal (BET) proteins. This document details the synthetic protocols, quantitative biological data, and relevant signaling pathways, offering a complete resource for researchers in the field of targeted protein degradation.
Discovery of this compound
This compound, chemically known as Lenalidomide-C5-NH2, was developed as a building block for the synthesis of PROTACs. Its discovery is described in the context of the development of BET protein degraders, as detailed in a 2018 publication in the Journal of Medicinal Chemistry by Zhou B, et al.[1][2][3][4]. The rationale for its design was to create a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a well-validated target for PROTAC-mediated degradation. The ligand is a derivative of lenalidomide, a known CRBN binder, modified with a linker that terminates in an amine group, providing a convenient attachment point for a ligand targeting a protein of interest.
Synthesis of this compound
The synthesis of this compound (Lenalidomide-C5-NH2) is a multi-step process starting from commercially available precursors. The detailed synthetic scheme is outlined in the supporting information of the aforementioned publication by Zhou et al.
Synthetic Scheme
References
E3 Ligase Ligand 9: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide on the Mechanism of Action of a Cereblon-Recruiting E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 9 is a crucial molecular entity in the rapidly advancing field of targeted protein degradation. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system. This ligand is a fundamental component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide will provide a comprehensive overview of the mechanism of action of this compound, focusing on its role within the context of the potent BET degrader, BETd-260.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound is to recruit the CRBN E3 ligase to a specific protein of interest (POI) targeted for degradation. This is achieved through its incorporation into a PROTAC molecule. A PROTAC consists of three key components: a ligand that binds to the POI, a linker, and an E3 ligase ligand, in this case, this compound.
The process can be broken down into the following key steps:
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Ternary Complex Formation: The PROTAC molecule, containing this compound, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN). This proximity is the critical initiating event for targeted degradation.
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Ubiquitination: Once the ternary complex is formed, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the POI.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation.
This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to highly potent and sustained protein knockdown.
Signaling Pathway and Experimental Workflow
The signaling pathway and a general experimental workflow for characterizing a PROTAC utilizing this compound are depicted below.
Quantitative Data Summary: The Case of BETd-260
This compound is a component of the highly potent BET degrader, BETd-260. The following tables summarize the quantitative data for BETd-260, which demonstrates the efficacy of a PROTAC utilizing a CRBN-recruiting ligand like this compound.
Table 1: In Vitro Degradation Potency of BETd-260
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | RS4;11 | 30 pM | [1] |
| BRD2 Degradation (DC50) | RS4;11 | ~100 pM | [1] |
| BRD3 Degradation (DC50) | RS4;11 | ~100 pM | [1] |
DC50: Half-maximal degradation concentration.
Table 2: Cellular Anti-proliferative Activity of BETd-260
| Parameter | Cell Line | Value | Reference |
| IC50 | RS4;11 | 51 pM | [1] |
| IC50 | MOLM-13 | 2.2 nM | [1] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of BETd-260
| Model | Dosing | Outcome | Reference |
| RS4;11 Xenograft | 5 mg/kg, i.v., every other day | >90% tumor regression |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs containing this compound, such as BETd-260.
Western Blotting for Protein Degradation
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Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
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Methodology:
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Cell Culture and Treatment: Plate cells (e.g., RS4;11 leukemia cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., BETd-260) for a specified duration (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels. Quantify the band intensities using densitometry software to determine the extent of protein degradation.
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Cell Viability Assay
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Objective: To assess the effect of target protein degradation on cell proliferation and viability.
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Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
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Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to the wells, which measures ATP levels as an indicator of cell viability.
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Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
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In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of the PROTAC in a preclinical animal model.
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Methodology:
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Tumor Implantation: Subcutaneously implant cancer cells (e.g., RS4;11) into the flank of immunocompromised mice.
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Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.
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Drug Administration: Administer the PROTAC (e.g., BETd-260) and vehicle control according to the predetermined dosing schedule and route of administration (e.g., intravenous injection).
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Monitoring: Measure tumor volumes and body weights regularly throughout the study.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to confirm target protein degradation in the tumor tissue.
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Conclusion
This compound, as a Cereblon-recruiting moiety, is a powerful tool in the development of PROTACs for targeted protein degradation. Its mechanism of action, centered on the induced proximity of a target protein to the CRBN E3 ligase, enables the potent and selective elimination of disease-driving proteins. The remarkable efficacy of PROTACs like BETd-260 underscores the therapeutic potential of this approach. A thorough understanding of the underlying mechanism, coupled with robust experimental validation, is essential for the successful design and development of novel protein-degrading therapeutics.
References
The Role of Bestatin-Derivatives in cIAP1-Recruiting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of "E3 ligase Ligand 9," identified as a derivative of Bestatin, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs). Specifically, this guide focuses on its role in recruiting the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) to induce the degradation of target proteins. Such PROTACs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
Introduction to this compound (Bestatin-Derivative)
"this compound" is a chemical entity based on the structure of Bestatin, an aminopeptidase inhibitor. In the context of PROTACs, its methylated form, Bestatin methyl ester, or similar derivatives, serve as ligands for the cIAP1 E3 ubiquitin ligase. By incorporating this ligand into a heterobifunctional PROTAC molecule, cIAP1 can be hijacked to ubiquitinate a specific protein of interest, leading to its degradation by the proteasome. This strategy has been successfully employed to degrade various target proteins, including the cellular retinoic acid-binding proteins (CRABP-I and -II).[1][2][3][4]
The mechanism involves the Bestatin-derivative binding to the BIR3 domain of cIAP1, which can induce a conformational change that activates its E3 ligase activity.[5] In a PROTAC construct, this induced proximity between cIAP1 and the target protein facilitates the transfer of ubiquitin to the target, marking it for degradation. Interestingly, this process can also lead to the auto-ubiquitination and degradation of cIAP1 itself.
Quantitative Data
The following tables summarize the quantitative data for a PROTAC utilizing a Bestatin-derivative to target CRABP-II, as described in the literature.
Table 1: Degradation Efficacy of CRABP-II-targeting SNIPERs
| Compound | Target Protein | E3 Ligase Ligand | DC50 (µM) | Cell Line | Reference |
| SNIPER-21 | CRABP-II | Bestatin-derivative | ~1 | HT1080 | |
| SNIPER-22 | CRABP-II | Bestatin | N/A (effective at 1 µM) | HT1080 | |
| SNIPER-23 | CRABP-II | MV-1 (IAP inhibitor) | <1 (10x more potent than SNIPER-21) | IMR32 |
Table 2: Degradation Efficacy of BCR-ABL-targeting SNIPERs
| Compound | Target Protein | E3 Ligase Ligand | DC50 (µM) | Cell Line | Reference |
| SNIPER-5 | BCR-ABL | Bestatin-derivative | ~0.1 | K562 | |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 | Not Specified | |
| SNIPER(ABL)-020 | BCR-ABL | Bestatin | Not Specified | Not Specified | |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 | Not Specified |
Signaling Pathway
cIAP1 in the TNF Signaling Pathway
cIAP1 is a key regulator of the Tumor Necrosis Factor (TNF) signaling pathway, which plays a critical role in inflammation, immunity, and apoptosis. Upon TNF-α binding to its receptor, TNFR1, a signaling complex is formed that includes TRADD, TRAF2, and RIP1. cIAP1 is recruited to this complex via its interaction with TRAF2. cIAP1 then ubiquitinates RIP1, leading to the recruitment of other signaling molecules and the activation of the NF-κB and MAPK pathways, which promote cell survival. By inhibiting caspase-8 activation, cIAP1 also blocks the apoptotic cascade. The recruitment of cIAP1 by a PROTAC can thus modulate these signaling outcomes.
Caption: cIAP1's role in the TNF signaling pathway leading to cell survival and inhibition of apoptosis.
Experimental Protocols
In Vitro Ternary Complex Formation Assay (Pull-down)
This protocol is adapted from methods used to verify the formation of a PROTAC-induced ternary complex.
Objective: To confirm the formation of the cIAP1-PROTAC-CRABP-II ternary complex in vitro.
Materials:
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Recombinant His-tagged cIAP1
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Recombinant GST-tagged CRABP-II
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PROTAC (SNIPER-4)
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Ni-NTA agarose beads
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Glutathione-Sepharose beads
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Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail)
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Wash buffer (Lysis buffer with 0.1% NP-40)
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Elution buffer (for His-tag: Lysis buffer with 250 mM imidazole; for GST-tag: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
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SDS-PAGE reagents and equipment
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Western blot reagents and equipment (antibodies against His-tag, GST-tag, cIAP1, and CRABP-II)
Procedure:
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Protein Incubation: In a microcentrifuge tube, combine recombinant His-cIAP1, GST-CRABP-II, and the PROTAC at desired concentrations in lysis buffer. As a control, prepare a sample without the PROTAC. Incubate for 2-4 hours at 4°C with gentle rotation.
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Bead Preparation: Wash Ni-NTA agarose beads with lysis buffer three times.
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Pull-down: Add the washed Ni-NTA beads to the protein mixture and incubate for another 1-2 hours at 4°C with rotation to capture His-cIAP1 and any interacting proteins.
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Washing: Centrifuge the beads at a low speed, discard the supernatant, and wash the beads three times with wash buffer.
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Elution: Elute the bound proteins from the beads by adding elution buffer and incubating for 30 minutes at 4°C.
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Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag (to confirm cIAP1 pull-down) and GST-tag or CRABP-II (to detect the co-precipitated CRABP-II).
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Binding Affinity of High-Affinity E3 Ligase Ligand to Cereblon: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the binding affinity of a high-affinity E3 ligase ligand, herein referred to as Ligand 9 (a representative stand-in for potent Cereblon modulators like Iberdomide or CFT7455), to its target protein, Cereblon (CRBN). Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, which plays a pivotal role in protein homeostasis by targeting specific proteins for proteasomal degradation.[1][2][3] The modulation of Cereblon's substrate specificity by small molecule ligands is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality.[3][4] This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation and drug discovery.
Quantitative Binding Affinity Data
The binding affinity of E3 ligase ligands to Cereblon is a critical parameter that dictates their efficacy and potency. This affinity is typically quantified using various biophysical and biochemical assays, which determine equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). The following table summarizes the binding affinity of representative high-affinity ligands to Cereblon, providing a comparative overview of their potencies. For the purpose of this guide, we will use data for known potent Cereblon ligands as a proxy for "Ligand 9".
| Ligand | Assay Type | Affinity Metric | Value (nM) | Reference |
| Ligand 9 (as CFT7455) | Not Specified | Kd | 0.9 | |
| Ligand 9 (as Iberdomide/CC-220) | TR-FRET | IC50 | 60 | |
| Lenalidomide | TR-FRET | IC50 | 1500 | |
| Pomalidomide | TR-FRET | IC50 | 1200 | |
| CC-885 | Not Specified | - | Potent Modulator | |
| Thalidomide | FRET | IC50 | 7800 |
Signaling Pathway and Mechanism of Action
Cereblon, as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, plays a central role in the ubiquitin-proteasome system. The binding of a molecular glue or a PROTAC (Proteolysis Targeting Chimera) ligand to Cereblon alters its substrate specificity, leading to the recruitment and subsequent ubiquitination of target proteins that are not endogenous substrates of the complex. This process, known as targeted protein degradation, results in the selective removal of disease-causing proteins.
The core mechanism involves the ligand inducing a conformational change in the Cereblon substrate-binding pocket, creating a new binding surface that is recognized by the target protein (neosubstrate). Once the ternary complex (Ligand-Cereblon-Neosubstrate) is formed, the E3 ligase complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
Caption: Ligand-induced protein degradation by the CRL4-CRBN complex.
Experimental Protocols
Accurate determination of binding affinity is paramount for the development of potent and selective Cereblon ligands. Several biophysical and biochemical methods are commonly employed, each with its own set of advantages and limitations.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).
Experimental Workflow:
Caption: A typical workflow for an SPR binding assay.
Detailed Methodology:
-
Immobilization of Cereblon: Recombinant human Cereblon (often in complex with DDB1 for stability) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
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Analyte Preparation: Ligand 9 is serially diluted in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
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Binding Measurement: The ligand solutions are injected over the sensor surface at a constant flow rate. The change in the refractive index, proportional to the mass bound to the surface, is recorded as a sensorgram.
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Regeneration: After each injection, the sensor surface is regenerated using a low pH buffer or a specific regeneration solution to remove the bound ligand.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Detailed Methodology:
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Sample Preparation: Purified Cereblon is placed in the sample cell of the calorimeter, and Ligand 9 is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer to minimize heats of dilution.
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Titration: A series of small injections of the ligand are made into the sample cell containing Cereblon.
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Heat Measurement: The heat released or absorbed upon each injection is measured.
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Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a larger protein. It is a competitive assay format used to determine the IC50 of an unlabeled test compound.
Detailed Methodology:
-
Assay Setup: A fluorescently labeled tracer that binds to Cereblon is incubated with recombinant Cereblon.
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Competition: Increasing concentrations of unlabeled Ligand 9 are added to the mixture.
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Measurement: The fluorescence polarization is measured. As Ligand 9 displaces the fluorescent tracer from Cereblon, the tracer tumbles more freely in solution, resulting in a decrease in fluorescence polarization.
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Data Analysis: The data is plotted as fluorescence polarization versus the concentration of Ligand 9, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The high-affinity binding of small molecule ligands to Cereblon is a fundamental prerequisite for inducing targeted protein degradation. This guide has provided a comprehensive overview of the quantitative binding data, the underlying mechanism of action, and the detailed experimental protocols for characterizing the interaction between a high-affinity ligand and Cereblon. A thorough understanding and application of these principles and techniques are essential for the successful discovery and development of novel therapeutics based on the targeted protein degradation platform.
References
- 1. Cereblon - Wikipedia [en.wikipedia.org]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolbox: A Technical Guide to E3 Ligase Ligand Analogs and Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins. At the heart of this technology are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery. A critical component of any PROTAC is the E3 ligase ligand, the "hook" that engages the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the structural analogs and derivatives of the most widely utilized E3 ligase ligands, with a focus on those that recruit Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases.
Core Concepts in E3 Ligase Recruitment for PROTACs
PROTACs are bifunctional molecules composed of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The choice and design of the E3 ligase ligand are paramount, influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. While over 600 E3 ligases are encoded in the human genome, a select few have been extensively exploited for TPD, primarily due to the availability of well-characterized, high-affinity small molecule ligands.
Cereblon (CRBN) E3 Ligase Ligands: Analogs and Derivatives of Immunomodulatory Drugs
Cereblon, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, is a primary target for a class of molecules known as immunomodulatory drugs (IMiDs). These compounds, including thalidomide, lenalidomide, and pomalidomide, bind to CRBN and modulate its substrate specificity. In the context of PROTACs, these IMiD derivatives serve as potent anchors to the CRBN E3 ligase.
Quantitative Analysis of CRBN Ligand Analogs
The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter in the design of effective PROTACs. The following table summarizes the binding affinities of key CRBN ligands.
| Ligand | Structure | Binding Affinity (Kd) to CRBN | Reference(s) |
| Thalidomide | Chemical structure of Thalidomide | ~250 nM | [1] |
| Lenalidomide | Chemical structure of Lenalidomide | ~178 nM | [1] |
| Pomalidomide | Chemical structure of Pomalidomide | ~157 nM | [2] |
| CC-885 | Chemical structure of CC-885 | High affinity (specific Kd not publicly available) | [3] |
| Avadomide (CC-122) | Chemical structure of Avadomide | High affinity (specific Kd not publicly available) | [4] |
| Iberdomide (CC-220) | Chemical structure of Iberdomide | High affinity (specific Kd not publicly available) |
Note: Binding affinities can vary depending on the experimental conditions and assay format.
Degradation Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The table below presents data for representative pomalidomide-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Compound 16 | EGFR | A549 | 32.9 | 96 | |
| ZQ-23 | HDAC8 | - | 147 | 93 | |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 |
Von Hippel-Lindau (VHL) E3 Ligase Ligands: Peptidomimetic Derivatives
The VHL protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex. The development of small molecule VHL ligands was a significant breakthrough, expanding the toolkit for PROTAC design. These ligands are peptidomimetic in nature, derived from the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.
Quantitative Analysis of VHL Ligand Analogs
Structure-activity relationship (SAR) studies have led to the development of potent VHL ligands with improved properties. The following table summarizes the binding affinities of key VHL ligand analogs.
| Ligand | Structure | Binding Affinity (Kd) | Reference(s) |
| VH032 | Chemical structure of VH032 | 185 ± 7 nM | |
| VH298 | Chemical structure of VH298 | High affinity (specific Kd not publicly available) | |
| Ligand 134a | Chemical structure of a heterocyclic VHL ligand | 29 nM |
Note: Binding affinities can vary depending on the experimental conditions and assay format.
Degradation Performance of VHL-Based PROTACs
The following table presents data for representative VHL-based PROTACs, demonstrating their degradation efficiency.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Compound 139 | BRD4 | PC3 | 3.3 | 97 | |
| Compound 22 | HDAC3 | HCT116 | 0.44 µM | 77 | |
| MS21 | pan-Akt | HEK-293 | See reference | See reference |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CRBN Ligand Binding
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRBN E3 ligase.
Principle: The assay utilizes a fluorescently labeled thalidomide derivative (tracer) and a terbium-cryptate labeled anti-tag antibody that binds to a tagged CRBN protein. When the tracer binds to CRBN, it brings the donor (terbium) and acceptor (fluorescent tracer) into close proximity, resulting in a FRET signal. Unlabeled test compounds compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the GST-tagged human Cereblon protein and the anti-GST-Europium cryptate labeled antibody in the assay buffer.
-
Dilute the thalidomide-red tracer in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense the test compound dilutions into the assay plate.
-
Add the GST-tagged Cereblon protein to all wells.
-
Add the pre-mixed HTRF detection reagents (anti-GST-Europium cryptate antibody and thalidomide-red tracer).
-
Incubate the plate at room temperature for the recommended time (e.g., 3 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for VHL Ligand Binding Kinetics
This protocol outlines the use of SPR to measure the binding kinetics and affinity of small molecule ligands to the VHL protein complex.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One interactant (the ligand, e.g., biotinylated VCB complex) is immobilized on the chip, and the other (the analyte, e.g., the small molecule VHL ligand) is flowed over the surface. The binding of the analyte to the ligand causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Methodology:
-
Immobilization of VCB Complex:
-
A streptavidin-coated sensor chip is used to capture the biotinylated VCB (VHL-Elongin C-Elongin B) complex.
-
-
Binding Analysis:
-
A series of concentrations of the VHL ligand (analyte) are injected over the sensor surface.
-
The association of the analyte to the immobilized ligand is monitored in real-time.
-
After the association phase, a buffer solution without the analyte is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Principle: Western blotting is an antibody-based technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The level of the target protein is measured in PROTAC-treated cells and compared to vehicle-treated control cells.
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and heating.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics for Global Protein Degradation Analysis
This protocol provides an overview of a mass spectrometry-based approach to assess the global effects of a PROTAC on the cellular proteome.
Principle: This method allows for the unbiased and quantitative measurement of thousands of proteins in a cell lysate. It is used to confirm the on-target degradation, identify off-target effects, and understand the broader cellular response to PROTAC treatment.
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis (optional but recommended for high-throughput screening).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Bioinformatic analysis can be used to identify affected cellular pathways.
-
Visualizations
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A typical experimental workflow for determining protein degradation using Western blotting.
Caption: Logical relationship illustrating the evolution of CRBN and VHL E3 ligase ligands through structure-activity relationship studies.
References
E3 ligase Ligand 9 as a CRBN E3 ligase recruiter
An in-depth analysis of a representative Cereblon (CRBN) E3 ligase recruiter, pomalidomide, is provided as a substitute for the non-standardized term "E3 ligase Ligand 9." Pomalidomide and its derivatives are extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Core Concept: CRBN-Mediated Protein Degradation
PROTACs that recruit the CRBN E3 ubiquitin ligase function by forming a ternary complex between the target protein, the PROTAC, and CRBN, which is a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Pomalidomide and its analogs serve as the CRBN-binding moiety in these PROTACs.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce the degradation of the target protein. The following tables summarize representative quantitative data for pomalidomide and PROTACs derived from it.
| Binding Affinity of Pomalidomide to CRBN | |
| Parameter | Value |
| Kd (Dissociation Constant) | ~1.8 µM |
| Degradation Performance of a Representative Pomalidomide-Based PROTAC (e.g., dBET1) | |
| Parameter | Value |
| Target Protein | BRD4 |
| DC50 (Concentration for 50% degradation) | ~50 nM |
| Dmax (Maximum degradation) | >95% |
| Ternary Complex Formation (PROTAC, CRBN, BRD4) | |
| α (Cooperativity factor) | >1 (Positive Cooperativity) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of CRBN-recruiting PROTACs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex (Target Protein-PROTAC-CRBN).
-
Materials:
-
His-tagged Target Protein
-
GST-tagged CRBN/DDB1 complex
-
Terbium-conjugated anti-His antibody
-
BODIPY-conjugated anti-GST antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
PROTAC of interest
-
-
Procedure:
-
Prepare a solution containing the His-tagged target protein and the Terbium-conjugated anti-His antibody.
-
Prepare a solution containing the GST-tagged CRBN/DDB1 complex and the BODIPY-conjugated anti-GST antibody.
-
In a microplate, combine the target protein/antibody solution with the CRBN/antibody solution.
-
Add the PROTAC at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein.
-
Materials:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
CUL4A/RBX1/DDB1/CRBN E3 ligase complex
-
Target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
-
Procedure:
-
Combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the target protein and the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blot using an antibody specific to the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.
-
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to measure the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the PROTAC at a range of concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations of Pathways and Workflows
Mechanism of Action for a CRBN-Recruiting PROTAC
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of PROTACs.
Methodological & Application
Application Notes and Protocols: E3 Ligase Ligand 9 In Vitro Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable."
This document provides detailed application notes and protocols for an in vitro degradation assay using a hypothetical PROTAC incorporating "E3 ligase Ligand 9," a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The assay is designed to characterize the efficacy and mechanism of action of the PROTAC by assessing its ability to induce the degradation of a target protein in a controlled, cell-free environment. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are determined to quantify the PROTAC's potency and efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a VHL-based PROTAC and the general workflow of the in vitro degradation assay.
Data Presentation
The efficacy of the PROTAC is quantified by determining its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). These values are derived from dose-response curves generated from the in vitro degradation assay.
Table 1: In Vitro Degradation of Target Protein by this compound-PROTAC
| PROTAC Concentration (nM) | % Protein Remaining (Mean ± SD) | % Degradation |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 92.1 ± 4.8 | 7.9 |
| 10 | 65.3 ± 6.1 | 34.7 |
| 50 | 48.7 ± 3.9 | 51.3 |
| 100 | 25.4 ± 4.5 | 74.6 |
| 500 | 12.8 ± 3.1 | 87.2 |
| 1000 | 10.5 ± 2.8 | 89.5 |
| 5000 | 15.2 ± 3.5 | 84.8 |
Table 2: Summary of this compound-PROTAC Activity
| Parameter | Value |
| DC50 | 45 nM |
| Dmax | 90% |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination and Degradation Assay
This protocol details the setup of the in vitro reaction to assess PROTAC-mediated ubiquitination and subsequent degradation of a target protein.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT)
-
PROTAC stock solution (in DMSO)
-
Nuclease-free water
-
2X SDS-PAGE sample buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare a master mix: On ice, prepare a master mix containing all reaction components except for the PROTAC. The final concentrations in a 25 µL reaction should be:
-
E1 enzyme: 100 nM
-
E2 enzyme: 500 nM
-
VBC complex: 200 nM
-
Target Protein (POI): 200 nM
-
Ubiquitin: 50 µM
-
ATP: 5 mM
-
1X Ubiquitination Buffer
-
-
Prepare PROTAC dilutions: Serially dilute the PROTAC stock solution in DMSO to achieve the desired final concentrations in the reaction. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Set up reactions:
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add the corresponding volume of diluted PROTAC or vehicle (DMSO) to each tube.
-
Gently mix the contents of each tube.
-
-
Incubate: Transfer the reaction tubes to a 37°C water bath and incubate for the desired time (e.g., 60 minutes). For time-course experiments, remove aliquots at specified time points.
-
Quench the reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer to each tube.
-
Denature proteins: Boil the samples at 95-100°C for 5-10 minutes.[1]
-
Store samples: Samples can be stored at -20°C or immediately used for Western blot analysis.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol describes the detection and quantification of the target protein levels following the in vitro degradation assay.[1]
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (if a component of the reaction mix is used as such)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load an equal volume of each denatured sample into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's instructions to separate the proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein band to a loading control if applicable.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (100%).
-
Calculate the percentage of degradation as 100% - % protein remaining.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols for E3 Ligase Ligand 9: Cellular Uptake and Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 9 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][][5] The cellular uptake and permeability of the E3 ligase ligand, and consequently the PROTAC, are critical parameters that determine its efficacy. Poor cell permeability can significantly limit the therapeutic potential of a PROTAC by preventing it from reaching its intracellular target.
These application notes provide detailed protocols for assessing the cellular uptake and permeability of this compound and PROTACs derived from it. The methodologies described herein are essential for optimizing the design and selection of PROTAC candidates with favorable drug-like properties.
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The PROTAC molecule simultaneously binds to an E3 ligase (via Ligand 9) and a target protein of interest (POI), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Data Presentation: Quantitative Analysis of Cellular Uptake and Permeability
The following tables summarize hypothetical quantitative data for this compound and a derived PROTAC (PROTAC-9). These tables are intended to serve as a template for presenting experimental results.
Table 1: Cellular Uptake of this compound and PROTAC-9 in HEK293 Cells
| Compound | Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (nM) | Uptake Ratio (Intracellular/Extracellular) |
| This compound | 1 | 4 | 150 ± 15 | 0.15 |
| PROTAC-9 | 1 | 4 | 80 ± 9 | 0.08 |
| This compound | 5 | 4 | 720 ± 65 | 0.14 |
| PROTAC-9 | 5 | 4 | 390 ± 42 | 0.08 |
Table 2: Permeability of this compound and PROTAC-9
| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Classification |
| This compound | PAMPA | 5.2 ± 0.6 | N/A | Moderate Permeability |
| PROTAC-9 | PAMPA | 1.8 ± 0.3 | N/A | Low Permeability |
| This compound | Caco-2 | 3.5 ± 0.4 | 1.2 | Moderate Permeability, No significant efflux |
| PROTAC-9 | Caco-2 | 0.9 ± 0.2 | 2.5 | Low Permeability, Potential for efflux |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.
References
Application Notes and Protocols for In Vivo Studies Using E3 Ligase Ligand 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 9 is a component of the growing arsenal of molecules used in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
These application notes provide a comprehensive guide for the in vivo use of PROTACs constructed with this compound, which are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). The protocols and data presented are based on representative studies of IAP-based PROTACs and are intended to serve as a practical resource for researchers planning in vivo experiments.
Mechanism of Action: IAP-based PROTACs
IAP proteins, such as c-IAP1, c-IAP2, and XIAP, are key regulators of apoptosis and also function as E3 ubiquitin ligases. IAP-based PROTACs, or SNIPERs, utilize an IAP ligand, such as this compound, connected via a linker to a ligand that binds to a specific POI. This trimolecular complex formation brings the IAP E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General workflow of protein degradation mediated by an IAP-based PROTAC.
In Vivo Applications
IAP-based PROTACs have demonstrated significant potential in preclinical in vivo models, particularly in the context of cancer therapy. These molecules have been shown to effectively degrade a range of oncoproteins, leading to tumor growth inhibition in xenograft models.
Data from Representative In Vivo Studies of IAP-based PROTACs
The following tables summarize quantitative data from representative in vivo studies of IAP-based PROTACs targeting various proteins of interest. This data can be used as a reference for designing and evaluating in vivo experiments with PROTACs utilizing this compound.
Table 1: In Vivo Efficacy of IAP-based PROTACs in Xenograft Models
| PROTAC (Target) | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| SNIPER(ER) | Nude mice | MCF-7 xenograft | 50 mg/kg, i.p., daily | 60 | |
| DAS-IAP (BCR-ABL) | Nude mice | K562 xenograft | 50 mg/kg, i.p., daily | 75 | |
| Compound 8a (BCL-XL) | SCID mice | MyLa 1929 xenograft | 25 mg/kg, i.p., 3x/week | 50 |
Table 2: Pharmacokinetic Parameters of Representative IAP-based PROTACs
| PROTAC | Animal Model | Dose & Route | Cmax (ng/mL) | T½ (hours) | Bioavailability (%) | Reference |
| ARD-2585 (AR) | Mice | 10 mg/kg, oral | Not Reported | Not Reported | 51 | |
| PROTAC 8 (RIPK2) | Rats | 0.5 mg/kg, i.v. | Not Reported | 24 | Not Applicable |
Table 3: In Vivo Target Protein Degradation
| PROTAC (Target) | Animal Model | Tissue/Tumor | Dosing | Maximum Degradation (%) | Time Point | Reference |
| DP1 (BRD4) | SCID mice | SU-DHL-4 Tumor | 100 mg/kg, i.p. | >70 | 24 hours | |
| ARV-110 (AR) | Mice | VCaP Tumor | 10 mg/kg, oral | 95-98 | Not Specified |
Experimental Protocols
The following are detailed protocols for key experiments involved in the in vivo evaluation of PROTACs utilizing this compound. These are generalized protocols and may require optimization based on the specific PROTAC, target protein, and animal model.
Protocol 1: Xenograft Tumor Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of an IAP-based PROTAC.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Matrigel (or other appropriate matrix)
-
IAP-based PROTAC
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (typically 1:1 ratio).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation in a suitable vehicle. The formulation should be optimized for solubility and stability.
-
Administer the PROTAC to the treatment group via the desired route (e.g., intraperitoneal, oral gavage, intravenous). The control group receives the vehicle only. Dosing frequency and duration will depend on the pharmacokinetic properties of the PROTAC.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Caption: Workflow for a xenograft tumor model study.
Protocol 2: In Vivo Pharmacodynamic (PD) Study for Target Degradation
Objective: To determine the extent and duration of target protein degradation in vivo following PROTAC administration.
Materials:
-
Mice (can be tumor-bearing or naive)
-
IAP-based PROTAC and vehicle
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
PROTAC Administration:
-
Administer a single dose of the PROTAC or vehicle to the mice.
-
-
Tissue/Tumor Collection:
-
At various time points post-dosing (e.g., 2, 4, 8, 24, 48 hours), euthanize a cohort of mice.
-
Immediately collect the tissues of interest (e.g., tumor, liver, plasma).
-
-
Protein Extraction:
-
Homogenize the collected tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of target protein degradation for each time point relative to the vehicle-treated control group.
-
Caption: Workflow for an in vivo pharmacodynamic study.
Conclusion
PROTACs incorporating this compound offer a promising therapeutic strategy for targeted protein degradation. The successful in vivo application of these molecules requires careful planning and execution of experiments. The data and protocols provided in these application notes serve as a valuable resource for researchers to design and interpret their in vivo studies, ultimately advancing the development of this exciting class of therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E3 Ligase Ligand 9 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These bifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand 9 , a pre-functionalized ligand-linker conjugate designed to streamline the synthesis of PROTACs. This compound is comprised of a derivative of thalidomide, which serves as a potent ligand for the Cereblon (CRBN) E3 ligase, coupled to a versatile linker. This allows for the direct conjugation of a POI ligand, significantly simplifying the PROTAC development process.
This compound: Overview and Linker Chemistry
This compound is a key intermediate for the synthesis of PROTAC molecules, designed to recruit the CRBN E3 ligase. While the exact structure is proprietary, it is based on the thalidomide scaffold, a well-established binder to CRBN. The linker component is typically designed with a reactive functional group that allows for covalent attachment to a corresponding functional group on the POI ligand.
Common linker chemistries employed in PROTAC synthesis, and relevant to the application of this compound, include:
-
Alkane and Polyethylene Glycol (PEG) Chains: These are the most common types of linkers, offering flexibility and control over the distance between the two ligands. PEG linkers can also improve the solubility and pharmacokinetic properties of the final PROTAC.
-
Click Chemistry: The use of azide-alkyne cycloaddition reactions provides a highly efficient and specific method for conjugation under mild conditions.
-
Amide Bond Formation: Standard peptide coupling reactions between a carboxylic acid on one component and an amine on the other are a robust and widely used method.
-
Ether or Thioether Linkages: These can be formed through Williamson ether synthesis or nucleophilic substitution reactions, providing stable connections.
The choice of linker length and composition is critical as it significantly influences the formation and stability of the ternary complex and, consequently, the degradation efficiency of the target protein.
Experimental Protocols
Protocol 1: Conjugation of a POI Ligand to this compound via Amide Coupling
This protocol describes a general procedure for conjugating a POI ligand containing a primary or secondary amine to an this compound that is functionalized with a terminal carboxylic acid.
Materials:
-
This compound (with terminal carboxylic acid)
-
POI Ligand (with a free amine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolution: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the POI ligand (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated this compound solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Characterization of the PROTAC - In Vitro Degradation Assay
This protocol outlines a general method to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (PROTAC + proteasome inhibitor).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Determine the DC50 value (the concentration at which 50% of the protein is degraded).
Data Presentation
Table 1: Example Degradation Data for a Synthesized PROTAC
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 95% |
| 10 nM | 70% |
| 50 nM | 35% |
| 100 nM | 15% |
| 500 nM | 5% |
| 1 µM | <5% |
| 10 µM | <5% |
| 10 µM + MG132 | 98% |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Example Value |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | 45 nM |
| Dmax | Maximum percentage of protein degradation achieved. | >95% |
| t1/2 | Time required to degrade 50% of the target protein at a fixed PROTAC concentration. | ~6 hours |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis via amide coupling.
Caption: Logical relationship of PROTAC components.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Western Blot Analysis of E3 Ligase Ligand 9 Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein of interest (POI) induced by a novel E3 ligase ligand, herein referred to as Ligand 9. This document outlines the signaling pathway of ligand-mediated protein degradation, a detailed experimental workflow, and methodologies for data analysis.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These molecules function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][4]
Ligand 9 is a novel small molecule designed to recruit an E3 ubiquitin ligase to a specific POI, thereby inducing its degradation. Western blotting is a fundamental and widely used technique to monitor and quantify this degradation process, providing critical data for evaluating the efficacy and potency of such compounds. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from dose-response experiments analyzed by Western blot.
Signaling Pathway of Ligand-Induced Protein Degradation
The mechanism of action for an E3 ligase ligand like Ligand 9 involves hijacking the UPS. The ligand acts as a molecular bridge, bringing the target protein into proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.
Caption: Signaling pathway of Ligand 9-mediated protein degradation.
Experimental Workflow
The overall workflow for assessing Ligand 9-mediated protein degradation involves treating cells with the compound, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and detecting the target protein and a loading control using specific antibodies.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to determine the dose-dependent degradation of a target protein induced by Ligand 9.
Materials
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
Ligand 9 (and vehicle control, e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast SDS-PAGE gels (or reagents for hand-casting)
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure
1. Cell Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of Ligand 9 in cell culture medium. A typical dose-response range might be from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest Ligand 9 concentration).
-
(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM for 2 hours) before adding Ligand 9.
-
Remove the old medium and add the medium containing the different concentrations of Ligand 9 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
2. Cell Lysate Preparation
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Based on the protein quantification results, normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
-
Add 1/3 volume of 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody. This can be done by stripping and re-probing the same membrane or by cutting the membrane if the proteins are well-separated by size.
7. Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.
-
Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the POI band to its corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control for each Ligand 9 concentration. The percentage of degradation is 100% minus the percentage of protein remaining.
-
Plot the percentage of degradation against the log concentration of Ligand 9 and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different concentrations of Ligand 9.
Table 1: Quantification of POI Degradation by Ligand 9
| Ligand 9 Conc. (nM) | Normalized POI Intensity (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 100.0 | 0.0 |
| 1 | 0.95 | 95.0 | 5.0 |
| 10 | 0.75 | 75.0 | 25.0 |
| 50 | 0.48 | 48.0 | 52.0 |
| 100 | 0.25 | 25.0 | 75.0 |
| 500 | 0.12 | 12.0 | 88.0 |
| 1000 | 0.10 | 10.0 | 90.0 |
| 10000 | 0.11 | 11.0 | 89.0 |
Note: The data presented in this table is for illustrative purposes only.
From this data, a dose-response curve can be generated to visually represent the degradation profile and to calculate the following key parameters:
-
DC50: The concentration of Ligand 9 that results in 50% degradation of the POI.
-
Dmax: The maximum percentage of protein degradation achieved.
By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of a target protein mediated by the novel E3 ligase Ligand 9, providing crucial insights for drug development and discovery.
References
Application Notes and Protocols for Mass Spectrometry Analysis of E3 Ligase "Ligand 9" PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The development of PROTACs has been largely focused on a limited number of E3 ligases, primarily CRBN and VHL. The exploration of novel E3 ligase ligands, such as the hypothetical "Ligand 9," is crucial for expanding the scope of degradable proteins and overcoming potential resistance mechanisms. Mass spectrometry (MS) is an indispensable and powerful tool for the comprehensive analysis of PROTACs, from quantifying their concentration in biological matrices to confirming their mechanism of action and evaluating their effects on the global proteome.
These application notes provide detailed protocols for the mass spectrometry-based analysis of PROTACs that utilize a novel E3 ligase ligand, herein referred to as "Ligand 9." The methodologies cover quantitative bioanalysis, characterization of the ternary complex by native MS, and global proteomics to assess target degradation and specificity.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3). This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the target protein.
References
Application Notes and Protocols for Lentiviral-Based Assays for E3 Ligase Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral-based reporter assays to evaluate the activity of E3 ligase ligands, exemplified here as "Ligand 9," a component of Proteolysis Targeting Chimeras (PROTACs). These assays are crucial for the discovery and characterization of novel protein degraders.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A critical step in developing effective PROTACs is to quantify the activity of the E3 ligase ligand component. Lentiviral-based assays offer a robust and scalable platform for this purpose by enabling the creation of stable cell lines that report on the degradation of a specific target protein.
This document outlines a widely used lentiviral reporter assay to measure the degradation of a target protein. The assay relies on a stable cell line expressing a fusion protein of the target protein and a reporter, such as Firefly Luciferase. The activity of a PROTAC incorporating an E3 ligase ligand is quantified by the reduction in the luciferase signal upon treatment.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Experimental workflow for the lentiviral reporter assay.
Quantitative Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the assay.
Table 1: PROTAC Activity on Target Protein Degradation
| PROTAC Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | % Degradation |
| 0 (Vehicle) | 1,500,000 | 120,000 | 0% |
| 0.1 | 1,350,000 | 110,000 | 10% |
| 1 | 975,000 | 95,000 | 35% |
| 10 | 450,000 | 50,000 | 70% |
| 100 | 180,000 | 25,000 | 88% |
| 1000 | 150,000 | 20,000 | 90% |
Table 2: Summary of PROTAC Performance Metrics
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-A | Target X | Ligand 9 | 5.2 | 92% |
| PROTAC-B | Target X | Ligand Y | 25.8 | 85% |
| PROTAC-C (Negative Control) | Target X | Inactive Ligand | >10,000 | <10% |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of degradation observed.
Experimental Protocols
Protocol 1: Lentiviral Vector Construction
This protocol describes the construction of a lentiviral expression vector encoding a fusion of the target protein with a reporter gene (e.g., Firefly Luciferase).
-
Vector Backbone: Utilize a third-generation lentiviral expression vector (e.g., pLenti-CMV-Puro-DEST).[1]
-
PCR Amplification: Amplify the cDNA of the target protein and the reporter gene. Design primers to include appropriate restriction sites or sequences for seamless cloning (e.g., Gibson Assembly).
-
Cloning: Ligate the amplified target protein and reporter gene fragments into the lentiviral vector downstream of a suitable promoter (e.g., CMV or EF1a).
-
Sequence Verification: Verify the sequence of the final construct by Sanger sequencing to ensure the fusion protein is in-frame and free of mutations.
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol outlines the production of replication-incompetent lentiviral particles.[2][3]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (from Protocol 1)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD or Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.
-
Transfection:
-
In a sterile tube, mix the transfer plasmid (10 µg), packaging plasmid (7.5 µg), and envelope plasmid (2.5 µg) in 1.5 mL of Opti-MEM.
-
In a separate tube, add the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral particles can be used immediately or aliquoted and stored at -80°C.
-
Protocol 3: Generation of a Stable Reporter Cell Line
This protocol describes the transduction of the target cell line with the lentivirus to create a stable cell line.[4][5]
Materials:
-
Target cell line (e.g., HeLa, HCT116)
-
Lentiviral particles (from Protocol 2)
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.
-
Transduction:
-
Prepare fresh media containing polybrene at a final concentration of 4-8 µg/mL.
-
Remove the old media from the cells and add the polybrene-containing media.
-
Add the desired amount of lentiviral supernatant. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells for 24 hours.
-
-
Selection:
-
48 hours post-transduction, replace the media with fresh media containing the appropriate concentration of the selection antibiotic (e.g., 1-10 µg/mL puromycin). The optimal concentration must be determined by a kill curve for the specific cell line.
-
Replace the selection media every 2-3 days until non-transduced control cells are all dead.
-
Expand the surviving pool of stably transduced cells.
-
Protocol 4: PROTAC-Mediated Degradation Assay
This protocol details the final assay to measure the degradation of the reporter-tagged target protein.
Materials:
-
Stable reporter cell line
-
PROTACs dissolved in DMSO
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable reporter cell line into 96-well plates at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTACs in cell culture media. Include a vehicle control (DMSO).
-
Add the diluted compounds to the cells. The final DMSO concentration should typically be ≤ 0.1%.
-
-
Incubation: Incubate the plate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Normalization: The raw luminescence data (Relative Light Units, RLU) for each well is normalized to the average of the vehicle-treated wells to determine the percentage of remaining protein.
-
% Protein Remaining = (RLU of treated well / Average RLU of vehicle wells) * 100
-
-
% Degradation:
-
% Degradation = 100 - % Protein Remaining
-
-
Curve Fitting: Plot the % degradation against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.
References
- 1. addgene.org [addgene.org]
- 2. cdn.origene.com [cdn.origene.com]
- 3. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. manuals.cellecta.com [manuals.cellecta.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand 9 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize a hypothetical "E3 ligase Ligand 9."
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]
Q2: How does linker length impact the efficacy of my Ligand 9 PROTAC?
The length of the linker is a critical determinant of PROTAC efficacy.
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, which can result in the failure of ternary complex formation.
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
Therefore, fine-tuning the linker length is a crucial step in PROTAC design to achieve maximal degradation of the target protein. Studies have shown a significant correlation between linker length and PROTAC efficacy. For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, the optimal efficacy was achieved with a 16-atom chain length.
Q3: Besides length, what other linker properties should I consider for my Ligand 9 PROTAC?
While linker length is a primary consideration, its composition, rigidity, and attachment points are also vital for optimal PROTAC performance.
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility.
-
Rigidity: The flexibility of the linker can affect the stability of the ternary complex. More rigid linkers, incorporating elements like piperazine or triazole rings, can enhance conformational stability.
-
Attachment Site: The point at which the linker is connected to the POI ligand and the E3 ligase ligand is crucial for proper ternary complex formation. The choice of attachment site is typically guided by analyzing solvent-exposed areas of the protein-ligand interfaces.
Q4: What is the "hook effect" and how can I mitigate it with my Ligand 9 PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. To mitigate this, it is essential to perform a full dose-response curve over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
Problem 1: My Ligand 9 PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant protein degradation.
This is a common challenge in PROTAC development. Several factors could be at play:
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Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length or geometry to facilitate the formation of a stable and productive ternary complex.
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Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.
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Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative (the binding of one protein increases affinity for the other), non-cooperative, or anti-cooperative. A lack of positive cooperativity can lead to inefficient degradation.
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Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
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Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane.
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Solution: Modify the linker composition to improve properties like solubility. Cellular uptake and efflux assays can also determine if your PROTAC is reaching its intracellular target.
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Problem 2: I'm observing a significant "hook effect" with my Ligand 9 PROTAC, which limits its therapeutic window.
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Solution: Perform careful and detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect. This will help define the therapeutic window for your PROTAC.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of Ligand 9 PROTACs with varying linker lengths, targeting a hypothetical Protein of Interest (POI-X). This data is for illustrative purposes to demonstrate the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on POI-X Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Lig9-PROTAC-1 | Alkyl Chain | 8 | >1000 | <10 |
| Lig9-PROTAC-2 | Alkyl Chain | 12 | 250 | 65 |
| Lig9-PROTAC-3 | Alkyl Chain | 16 | 50 | 92 |
| Lig9-PROTAC-4 | Alkyl Chain | 20 | 150 | 75 |
| Lig9-PROTAC-5 | Alkyl Chain | 24 | 500 | 40 |
Table 2: Comparison of Different Linker Compositions for a 16-atom Linker
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability |
| Lig9-PROTAC-3 | Alkyl Chain | 50 | 92 | Moderate |
| Lig9-PROTAC-6 | PEG | 75 | 88 | High |
| Lig9-PROTAC-7 | Alkyl-Piperazine | 40 | 95 | Moderate |
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the degradation of the target protein.
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Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).
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Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay such as the BCA assay.
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SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
2. Ternary Complex Formation Assay (Illustrative Example using SPR)
This biophysical assay can provide insights into the formation and stability of the ternary complex.
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Immobilization: Immobilize the E3 ligase on an SPR sensor chip.
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Analyte Injection 1 (PROTAC): Inject the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary interaction.
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Analyte Injection 2 (PROTAC + POI): Inject a pre-incubated mixture of the PROTAC and the target protein (POI) at various concentrations over the E3 ligase surface.
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Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for both binary and ternary complex formation. Positive cooperativity is indicated if the affinity of the POI for the E3 ligase is enhanced in the presence of the PROTAC.
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: Logical relationship illustrating the "hook effect" at high PROTAC concentrations.
References
Technical Support Center: Optimizing E3 Ligase Ligand 9 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of PROTACs utilizing E3 ligase ligands, with a focus on a representative example we'll refer to as "Ligand 9"-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My Ligand 9-based PROTAC has poor aqueous solubility. What are the primary causes?
Poor aqueous solubility is a common challenge in PROTAC development, largely due to their high molecular weight and lipophilicity, which often place them "beyond the Rule of Five"[1][2][3][4]. The complex structure, consisting of two ligands and a linker, contributes to a high topological polar surface area, further impacting solubility[3]. The inherent insolubility of their amorphous phases can also hinder their development into bioavailable medicines.
Q2: How can I improve the solubility of my PROTAC?
Several strategies can be employed to enhance PROTAC solubility:
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Formulation Strategies: Amorphous solid dispersions (ASDs) are a well-established technique to improve the dissolution properties of poorly soluble drugs, including PROTACs. Co-formulating the PROTAC with a polymer excipient, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), can increase drug supersaturation. Self-emulsifying drug delivery systems (SEDDS) have also shown promise in enhancing the solubility of PROTACs in aqueous and biorelevant media.
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Linker Modification: The linker composition is a critical determinant of a PROTAC's physicochemical properties. Introducing hydrophilic moieties, such as polyethylene glycol (PEG) chains, or basic nitrogen-containing groups like pyridinyl or piperazinyl groups, into the linker can increase aqueous solubility.
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E3 Ligase Ligand Modification: While maintaining binding affinity, minor modifications to the E3 ligase ligand can improve solubility. For instance, introducing fluorine atoms into the aromatic ring of CRBN ligands has been shown to improve druggability.
Q3: My PROTAC is degrading in my in vitro assays. What are the likely causes and how can I improve its stability?
PROTAC instability can stem from metabolic degradation by enzymes present in liver microsomes or hepatocytes, or chemical degradation in plasma. The linker is often a point of metabolic vulnerability.
To improve stability:
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Linker Design: Avoid labile functional groups within the linker. For example, replacing an amide bond with a more stable linkage can improve metabolic stability.
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E3 Ligase Ligand Optimization: The choice of E3 ligase ligand can influence the metabolic stability of the entire PROTAC molecule. Systematic optimization and structure-activity relationship (SAR) studies can identify more stable analogs.
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Formulation: ASDs have been shown to not only improve solubility but also maintain the physical stability of PROTACs, even under elevated temperature and humidity for extended periods.
Q4: What is the "hook effect" and how does it relate to solubility and stability?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is not a direct issue of solubility or stability, but rather a consequence of the PROTAC's mechanism of action. At excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. While not a direct solubility issue, poor solubility can sometimes lead researchers to use higher stock concentrations in DMSO, which, upon dilution, might lead to concentrations that induce the hook effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low PROTAC Solubility in Aqueous Buffer | High lipophilicity, large molecular weight. | 1. Formulation: Prepare an amorphous solid dispersion (ASD) with a polymer like HPMCAS. 2. Linker Modification: Synthesize analogs with more hydrophilic linkers (e.g., PEG linkers). 3. Ligand Modification: Introduce polar groups to the E3 ligase ligand or the warhead, guided by SAR. 4. Solubilizing Excipients: Use wetting agents like Poloxamer 188 to accelerate dissolution. |
| PROTAC Precipitation During Cellular Assays | Poor kinetic solubility; exceeding the solubility limit in cell culture media. | 1. Lower Final DMSO Concentration: Ensure the final DMSO concentration in your assay is minimal (typically <0.5%). 2. Use of Serum: The presence of serum in the media can sometimes improve the apparent solubility of lipophilic compounds. 3. Test in Biorelevant Media: Assess solubility in media that better mimics physiological conditions, such as fed-state simulated intestinal fluid (FeSSIF). |
| High Metabolic Instability in Microsomal or Hepatocyte Assays | Presence of metabolically labile groups in the linker or ligands. | 1. Metabolite Identification: Use LC-MS/MS to identify the primary sites of metabolism. 2. Linker Modification: Replace labile moieties (e.g., amides) with more stable groups. 3. Ligand Modification: Systematically modify the E3 ligase ligand or warhead to block metabolic hotspots. |
| Inconsistent Degradation Potency (DC50) and Maximum Degradation (Dmax) | Poor solubility leading to inaccurate concentrations; compound instability. | 1. Confirm Solubility: Determine the kinetic solubility of the PROTAC in the assay buffer. 2. Assess Stability: Evaluate the stability of the PROTAC in the assay media over the time course of the experiment. 3. Wide Dose-Response: Perform experiments over a broad concentration range to identify a potential "hook effect". |
Quantitative Data Summary
The following tables summarize the impact of different strategies on PROTAC solubility.
Table 1: Impact of Formulation on PROTAC Solubility
| PROTAC | Formulation | Drug Loading (% w/w) | Solubility Enhancement (vs. Amorphous) | Reference |
| AZ1 | HPMCAS ASD (Slurry Conversion) | 20 | Up to 2-fold | |
| AZ1 | HPMCAS ASD (Solvent Evaporation) | 20 | < 2-fold | |
| ARCC-4 | HPMCAS (L Grade) ASD | 10, 20 | Pronounced supersaturation | |
| ARCC-4 | Eudragit® L 100-55 ASD | 10, 20 | Pronounced supersaturation | |
| ARCC-4 | Liquisolid Formulation | N/A | No increase |
Table 2: Impact of Linker Modification on Aqueous Solubility
| PROTAC Modification | Rationale | Expected Outcome |
| Incorporation of PEG units | Increase hydrophilicity | Improved aqueous solubility |
| Addition of basic nitrogen groups | Increase ionizability at physiological pH | Improved aqueous solubility |
| Introduction of intramolecular hydrogen bonds | Shield polar groups | May improve permeability, but could decrease aqueous solubility |
Experimental Protocols
Kinetic Solubility Assay
This assay determines the solubility of a compound under non-equilibrium conditions, which is often more relevant to in vitro biological assays.
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Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
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Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1-2%).
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Incubate the solution at room temperature with shaking for a defined period (e.g., 1-2 hours) to allow for potential precipitation.
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Separate any precipitate by centrifugation or filtration.
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Quantify the concentration of the PROTAC remaining in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
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Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human, mouse) and a NADPH-regenerating system in a suitable buffer.
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Pre-warm the mixture to 37°C.
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Initiate the reaction by adding the PROTAC (at a low concentration, e.g., 1 µM).
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Incubate the reaction at 37°C.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Centrifuge to pellet the protein.
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Analyze the supernatant by LC-MS/MS to determine the percentage of the parent PROTAC remaining over time. From this, the half-life (t½) and intrinsic clearance can be calculated.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting PROTAC solubility and stability.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Troubleshooting Low Degradation Efficiency with E3 Ligase Ligand 9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low degradation efficiency when using PROTACs incorporating E3 Ligase Ligand 9. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which E3 ligase does this compound recruit?
A1: Currently, the specific E3 ubiquitin ligase that this compound binds to is not publicly disclosed by its suppliers. This compound, identified by CAS Registry Number 87304-15-2, is described as a ligand for an E3 ubiquitin ligase used in the formation of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4]. Without knowing the specific E3 ligase, troubleshooting must follow a generalized, systematic approach to identify the rate-limiting step in the degradation process. Identifying the recruited E3 ligase is a critical first step for targeted troubleshooting.
Q2: My PROTAC built with this compound shows low or no degradation of my target protein. Where should I start troubleshooting?
A2: Low or no target degradation is a common challenge in PROTAC development. A logical first step is to systematically verify each step of the PROTAC mechanism of action: from cell entry to the final degradation of the target protein. We recommend a stepwise approach to diagnose the issue.[5]
Here is a logical workflow to begin your troubleshooting:
Caption: A logical workflow for troubleshooting low PROTAC efficiency.
Q3: How can I confirm that my PROTAC is entering the cells and engaging the target protein?
A3: Poor cell permeability is a common issue for PROTACs due to their larger size. Before assessing downstream events, it is crucial to confirm that your PROTAC can cross the cell membrane and bind to its intended target.
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Recommended Experiment: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify target engagement in intact cells. A successful PROTAC will bind to the target protein and increase its thermal stability, resulting in a shift in its melting curve.
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Alternative High-Throughput Method: NanoBRET™ Target Engagement Assay If your experimental system is amenable, the NanoBRET™ assay provides a quantitative measure of target engagement in living cells.
Q4: I have confirmed target engagement, but I still don't see degradation. What is the next step?
A4: The next critical step is to determine if a stable ternary complex is forming between your target protein, the PROTAC, and the E3 ligase. The inability to form a productive ternary complex is a frequent reason for the failure of a PROTAC, even if binary affinities are high.
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Recommended Experiment: Co-immunoprecipitation (Co-IP) Co-IP can be used to pull down the target protein and then blot for the presence of the E3 ligase, or vice versa. An increased association in the presence of your PROTAC indicates ternary complex formation.
Q5: My PROTAC forms a ternary complex, but the target is not degraded. What could be the problem?
A5: If a ternary complex is formed, the next step is to verify that the target protein is being ubiquitinated.
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Recommended Experiment: In-Cell Ubiquitination Assay In this assay, the target protein is immunoprecipitated from cell lysates treated with the PROTAC and a proteasome inhibitor. The immunoprecipitate is then analyzed by Western blot for the presence of ubiquitin. An increase in polyubiquitination of the target protein upon PROTAC treatment indicates successful ubiquitination.
Q6: How do I test for the "hook effect"?
A6: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.
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Recommended Experiment: Wide Dose-Response Curve To test for the hook effect, you should perform a dose-response experiment with your PROTAC over a wide range of concentrations (e.g., from picomolar to high micromolar). If you observe a bell-shaped degradation curve, where degradation decreases at higher concentrations, the hook effect is likely occurring.
Quantitative Data Summary
The following tables provide representative data for key PROTAC parameters. These values can serve as a general reference for what to expect in your experiments.
Table 1: Representative PROTAC Efficacy Data
| Parameter | Typical Range | Notes |
| DC50 | 1 nM - 1 µM | The concentration of PROTAC required to induce 50% of the maximal degradation. |
| Dmax | > 80% | The maximal percentage of target protein degradation achieved. |
| Time to Dmax | 4 - 24 hours | The time required to reach maximal degradation can vary depending on the target protein's turnover rate. |
Table 2: Representative Ternary Complex Formation Data
| Assay | Parameter | Typical Range | Notes |
| TR-FRET | EC50 | 10 nM - 5 µM | The concentration of PROTAC that gives half-maximal ternary complex formation signal. |
| Co-IP | Fold Increase | > 2-fold | The increase in co-precipitated protein in the presence of the PROTAC compared to the vehicle control. |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol describes the quantification of target protein degradation following PROTAC treatment.
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
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Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
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Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for assessing the PROTAC-induced interaction between the target protein and the E3 ligase.
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Cell Treatment: Treat cells with your PROTAC or a vehicle control for a time determined to be optimal for complex formation (often shorter than for degradation, e.g., 1-4 hours).
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Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation:
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Pre-clear the lysates with protein A/G beads.
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Incubate the pre-cleared lysates with an antibody against your target protein (or the E3 ligase) overnight at 4°C.
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Add protein A/G beads to pull down the antibody-protein complexes.
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Washing: Wash the beads three to five times with IP lysis buffer to remove non-specific binders.
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Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.
References
Addressing off-target effects of E3 ligase Ligand 9 PROTACs
Welcome to the technical support center for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) incorporating the Cereblon (CRBN) E3 ligase ligand 9, or similar pomalidomide-based ligands. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects commonly associated with these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: Pomalidomide-based PROTACs, which recruit the CRBN E3 ligase, can induce the degradation of unintended proteins. The most well-documented off-target effects include:
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Degradation of Endogenous Neosubstrates: Pomalidomide itself can act as a "molecular glue," leading to the degradation of proteins that are not the intended target of the PROTAC.[1] Prominent examples of these neosubstrates include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and Casein Kinase 1α (CK1α).[1]
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Degradation of Zinc Finger (ZF) Proteins: The phthalimide group of pomalidomide can independently recruit a variety of C2H2 zinc finger transcription factors for degradation.[1][] This is a significant and widely reported off-target activity that requires careful assessment.[1]
Q2: My PROTAC is degrading the target protein, but I'm observing unexpected cellular toxicity. What could be the cause?
A2: Unexpected toxicity, even with efficient on-target degradation, often points towards off-target effects. The degradation of unintended proteins, such as essential zinc finger transcription factors or other neosubstrates, can disrupt normal cellular processes and lead to cytotoxicity. It is also possible that the PROTAC molecule itself has pharmacological effects independent of its degradation activity.
Q3: How can I experimentally identify the off-target proteins of my PROTAC?
A3: The most comprehensive and unbiased method for identifying off-target effects is quantitative proteomics, typically using mass spectrometry. This approach allows for a global analysis of protein abundance changes in cells following treatment with your PROTAC. It is crucial to include proper controls in your experiment, such as a vehicle-treated sample and a sample treated with an inactive control PROTAC. Shorter treatment times (e.g., under 6 hours) are recommended to distinguish direct degradation targets from downstream, indirect effects.
Q4: What are some strategies to minimize the off-target effects of my pomalidomide-based PROTAC?
A4: Mitigating off-target effects typically involves medicinal chemistry approaches to optimize the PROTAC molecule. Key strategies include:
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Modification of the Pomalidomide Ligand: Structural modifications to the phthalimide ring of pomalidomide can significantly reduce off-target degradation. Specifically, substitutions at the C5 position of the phthalimide ring have been shown to be effective in minimizing the degradation of zinc finger proteins.
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Linker Optimization: The composition and attachment point of the linker can influence the selectivity of the PROTAC.
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Use of Alternative E3 Ligase Ligands: If optimizing the pomalidomide ligand is not feasible, consider using a PROTAC that recruits a different E3 ligase, such as VHL.
Q5: What is the "hook effect" and how can it affect my results?
A5: The "hook effect" refers to a phenomenon where, at very high concentrations, the degradation efficiency of a PROTAC decreases. This occurs because the PROTAC can form separate binary complexes with the target protein and the E3 ligase, which are unproductive for forming the ternary complex required for degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
Troubleshooting Guides
Guide 1: Inconsistent or No Target Degradation
| Potential Cause | Troubleshooting Step |
| Poor cell permeability | Confirm cellular uptake of the PROTAC. Consider optimizing the linker or using a different E3 ligase ligand if permeability is low. |
| Suboptimal PROTAC concentration | Perform a dose-response experiment to determine the optimal concentration for target degradation. |
| Incorrect incubation time | Conduct a time-course experiment to identify the optimal treatment duration for maximal target degradation. |
| Issues with E3 ligase or proteasome | Confirm the expression and activity of CRBN and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue target degradation. |
| PROTAC instability | Assess the stability of your PROTAC in the experimental media and conditions using methods like LC-MS. |
| Weak ternary complex formation | The PROTAC may not effectively bring together the target protein and CRBN. Biophysical assays can be used to assess ternary complex formation. |
Guide 2: Significant Off-Target Protein Degradation Observed in Proteomics Data
| Potential Cause | Troubleshooting Step |
| Inherent lack of selectivity | Consider synthesizing and testing analogs of the PROTAC with modifications to the pomalidomide ligand (e.g., at the C5 position) or the linker to improve selectivity. |
| "Hook effect" at high concentrations | Carefully titrate the PROTAC concentration, as very high concentrations can sometimes lead to reduced degradation efficiency and potentially more off-target effects due to the formation of binary complexes. |
| Off-target effects of the E3 ligase ligand | Use an inactive control compound (e.g., a molecule with a modification that abolishes binding to either the target or CRBN) to differentiate between target-dependent and independent off-target effects. |
Quantitative Data Summary
The following table provides a hypothetical example of data that should be generated to characterize the on- and off-target effects of a Ligand 9 PROTAC.
| Compound | Target Protein | On-Target DC50 (nM) | Off-Target Protein (Example) | Off-Target DC50 (nM) | Cell Line |
| PROTAC-X | BRD4 | 10 | IKZF1 | 50 | HeLa |
| PROTAC-X | BRD4 | 15 | ZFP91 | 120 | Jurkat |
| PROTAC-Y (C5-modified) | BRD4 | 12 | IKZF1 | >1000 | HeLa |
| PROTAC-Y (C5-modified) | BRD4 | 18 | ZFP91 | >2000 | Jurkat |
Experimental Protocols
Protocol 1: Global Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify on- and off-target protein degradation induced by a PROTAC.
Methodology:
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat cells with the PROTAC at various concentrations, a vehicle control (e.g., DMSO), and an inactive control PROTAC for a specified time (e.g., 6 hours).
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Cell Lysis and Protein Extraction:
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Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates using a BCA assay.
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Protein Digestion:
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Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
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Peptide Labeling (e.g., TMT or iTRAQ):
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Label the digested peptides from each condition with isobaric tags according to the manufacturer's protocol.
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Combine the labeled samples.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
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Separate the labeled peptides using high-performance liquid chromatography (HPLC).
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Analyze the peptides using a high-resolution mass spectrometer.
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Data Analysis:
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Identify and quantify proteins across all conditions using appropriate software (e.g., MaxQuant, Proteome Discoverer).
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Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
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Protocol 2: Western Blotting for Target and Off-Target Validation
Objective: To validate the degradation of specific on-target and off-target proteins identified from proteomics.
Methodology:
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Cell Culture and Treatment:
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Treat cells with the PROTAC as described in the proteomics protocol.
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Protein Extraction and Quantification:
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Lyse the cells and quantify the protein concentration.
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SDS-PAGE and Protein Transfer:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies specific to the target protein, a known off-target protein (e.g., IKZF1 or ZFP91), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
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Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for off-target identification.
Caption: Signaling impact of off-target zinc finger protein degradation.
References
Technical Support Center: E3 Ligase (IAP) Ligand 9 PROTAC Hook Effect Mitigation
Welcome to the technical support center for researchers utilizing PROTACs incorporating E3 Ligase Ligand 9, a recruiter of the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments, with a specific focus on understanding and mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can complicate the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][2]
Q2: What is the underlying mechanism of the hook effect with IAP-recruiting PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] An IAP-recruiting PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the PROTAC, the target protein, and the IAP E3 ligase. When the PROTAC concentration is excessively high, it can independently bind to either the target protein or the IAP E3 ligase, forming binary complexes (PROTAC-target or PROTAC-IAP) that are unable to bring the two proteins together for ubiquitination and subsequent degradation.
Q3: At what concentration range can I expect to see the hook effect with an IAP-based PROTAC?
A3: The onset of the hook effect is dependent on several factors, including the specific PROTAC, the target protein, the cell line, and the expression levels of the IAP E3 ligase (e.g., cIAP1, XIAP). It is often observed at concentrations in the micromolar (µM) range, but can also occur at high nanomolar concentrations. Therefore, it is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration window.
Q4: Can IAP-recruiting PROTACs (SNIPERs) degrade the IAP E3 ligase itself?
A4: Yes, a unique feature of many IAP-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), is their ability to induce the auto-ubiquitination and degradation of the IAP E3 ligase (e.g., cIAP1) they recruit. This can be a desirable feature in certain therapeutic contexts, such as oncology, as IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance. However, this dual-degradation activity can also impact the kinetics and sustainability of target protein degradation and should be monitored in your experiments.
Q5: How can I confirm that the observed protein degradation is proteasome-dependent?
A5: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with your IAP-recruiting PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.
Troubleshooting Guide
| Problem | Likely Cause(s) | Troubleshooting Steps |
| Bell-shaped dose-response curve (degradation decreases at high concentrations) | You are observing the hook effect . | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end. 2. Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments. 3. Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. |
| No degradation observed at any concentration | 1. Inactive PROTAC: The compound may have degraded or is inherently inactive. 2. Low Cell Permeability: The PROTAC may not be efficiently entering the cells. 3. Low IAP E3 Ligase Expression: The chosen cell line may not express sufficient levels of the required IAP E3 ligase (e.g., cIAP1, XIAP). 4. Low Target Protein Expression: The target protein may not be present at detectable levels. 5. Incorrect Incubation Time: The degradation kinetics may be slower or faster than anticipated. | 1. Verify Compound Integrity: Use freshly prepared stock solutions. 2. Assess Cell Permeability: Consider using a cell permeability assay if this is a recurring issue with your PROTAC series. 3. Confirm IAP Expression: Check the expression of cIAP1 and XIAP in your cell line via Western blot or qPCR. 4. Confirm Target Expression: Verify the presence of your target protein. 5. Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration. |
| High variability between replicate experiments | 1. Inconsistent Cell Seeding: Variations in cell density can affect PROTAC efficacy. 2. Inconsistent PROTAC Dosing: Errors in serial dilutions can lead to variability. 3. Issues with Detection Method: Inconsistent antibody performance or loading in Western blots. | 1. Standardize Cell Seeding: Ensure consistent cell numbers are plated for each experiment. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment. 3. Optimize Western Blot Protocol: Use a reliable loading control and validate antibody performance. |
| Unexpected cellular toxicity at high PROTAC concentrations | 1. Off-target effects: The PROTAC may be affecting other cellular pathways. 2. Intrinsic toxicity of the warhead or IAP ligand: The individual components of the PROTAC may have cytotoxic effects at high concentrations. | 1. Perform a Cell Viability Assay: Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. 2. Test Individual Components: Test the warhead and IAP ligand separately for toxicity. |
Quantitative Data Summary
The following tables provide representative data from dose-response experiments with IAP-recruiting PROTACs, illustrating the hook effect.
Table 1: Dose-Response of an IAP-based PROTAC Targeting BCR-ABL
| PROTAC Concentration (nM) | % BCR-ABL Remaining (Normalized to Vehicle) |
| 0 | 100 |
| 10 | 85 |
| 30 | 40 |
| 100 | 25 |
| 300 | 30 |
| 1000 | 55 |
| 3000 | 70 |
Data is representative and adapted from literature demonstrating the degradation of BCR-ABL by an IAP-recruiting PROTAC (SNIPER).
Table 2: Dose-Response of an IAP-based PROTAC Targeting RIPK2
| PROTAC Concentration (nM) | % RIPK2 Remaining (Normalized to Vehicle) |
| 0.1 | 100 |
| 1 | 60 |
| 10 | 10 |
| 100 | 5 |
| 1000 | 20 |
| 10000 | 45 |
Data is representative and adapted from literature, illustrating a potent IAP-based PROTAC with a clear hook effect at higher concentrations.
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following treatment with an IAP-recruiting PROTAC.
Materials:
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Cells expressing the target protein and IAP E3 ligase
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12-well cell culture plates
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IAP-recruiting PROTAC
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DMSO (vehicle control)
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Ice-cold PBS
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, transfer apparatus, and PVDF membranes
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Primary antibodies for the target protein, IAP E3 ligase (cIAP1 and/or XIAP), and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibodies
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ECL substrate
Procedure:
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Cell Seeding: Plate cells in 12-well plates at a density that will allow them to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
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PROTAC Treatment:
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Prepare serial dilutions of the PROTAC in cell culture medium. A recommended wide concentration range is from 0.1 nM to 10 µM to observe the full dose-response curve, including the hook effect.
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Include a vehicle-only control (e.g., DMSO).
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Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells by adding ice-cold RIPA buffer and scraping.
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Incubate the lysate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against the target protein, IAP E3 ligase, and loading control overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
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Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein and IAP E3 ligase band intensities to the loading control.
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Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, DC50, Dmax, and the hook effect.
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Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the Target-PROTAC-IAP ternary complex.
Materials:
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Cells treated with PROTAC or vehicle
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Non-denaturing lysis buffer
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Primary antibody against the IAP E3 ligase (e.g., anti-cIAP1 or anti-XIAP) or the target protein
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Control IgG antibody
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Protein A/G magnetic beads
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Wash buffer
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Elution buffer
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Laemmli sample buffer
Procedure:
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Cell Treatment and Lysis:
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Treat cells with the optimal degradation concentration of the PROTAC and a high concentration within the hook effect range, alongside a vehicle control.
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Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
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Pre-clear the lysate with Protein A/G beads.
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Incubate the pre-cleared lysate with an antibody against the IAP E3 ligase (or target protein) or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
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Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
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Western Blot Analysis:
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Run the eluted samples on an SDS-PAGE gel.
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Probe the Western blot for the target protein and the IAP E3 ligase.
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An increased signal for the target protein in the IAP E3 ligase immunoprecipitated sample (and vice-versa) from PROTAC-treated cells compared to the vehicle control indicates ternary complex formation. A reduced signal at the high PROTAC concentration can correlate with the hook effect.
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Visualizations
Caption: Mechanism of IAP-recruiting PROTACs.
Caption: The Hook Effect: Binary vs. Ternary Complexes.
Caption: Workflow for troubleshooting the hook effect.
References
Technical Support Center: Overcoming Resistance to E3 Ligase-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to resistance to E3 ligase-based degraders, such as Proteolysis Targeting Chimeras (PROTACs).
PROTAC Mechanism of Action and Points of Resistance
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They work by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4] Resistance can emerge from alterations at various steps in this pathway.
Caption: The PROTAC-mediated protein degradation pathway and key points where resistance can occur.
Troubleshooting Guide & FAQs
This guide is structured to help you diagnose and resolve common issues encountered during your experiments.
Problem 1: Low or No Degradation of the Target Protein
This is one of the most common challenges. The following workflow can help systematically identify the cause.[5]
Caption: A step-by-step workflow for troubleshooting low or no target protein degradation.
Q1: My Western blot shows no change in target protein levels. What should I check first?
A: Before investigating complex biological mechanisms, verify the fundamentals of your experiment.
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Compound Integrity and Solubility: Ensure your degrader is fully dissolved and has not precipitated in the media. Prepare fresh solutions for each experiment.
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Cell Line Variability: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase (e.g., CRBN, VHL) at sufficient levels using Western blotting or qPCR. Different cancer cell lines exhibit varying expression levels of E3 ligases, which directly impacts degradation efficiency.
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Concentration and Time: Perform a dose-response experiment over a wide concentration range (pM to µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal conditions for degradation (DC50 and Dmax).
Q2: How do I confirm the degrader is entering the cell and binding to my target?
A: Target engagement is the critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your degrader binds to its target in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of your degrader indicates successful target engagement.
Q3: I've confirmed target engagement, but still see no degradation. What's next?
A: The next step is to verify the formation of the ternary complex (Target Protein - Degrader - E3 Ligase), which is essential for ubiquitination.
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Co-Immunoprecipitation (Co-IP): This is the gold standard for demonstrating ternary complex formation. You can immunoprecipitate the E3 ligase and then use a Western blot to check for the presence of the target protein, or vice-versa. An increased association in the presence of the degrader confirms complex formation.
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Proximity-Based Assays: Techniques like TR-FRET can also be used to assess ternary complex formation in live cells or lysates.
Q4: What is the "hook effect" and how can I mitigate it?
A: The "hook effect" is a phenomenon where degrader efficacy decreases at high concentrations. This occurs because at high concentrations, the degrader is more likely to form binary complexes (Degrader-Target or Degrader-E3 Ligase) rather than the productive ternary complex.
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Identification: A bell-shaped curve in your dose-response experiment is a classic sign of the hook effect.
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Mitigation: The solution is to use the degrader at its optimal concentration, which is at the peak of the dose-response curve, not at the highest concentration.
Problem 2: The Degrader Initially Works, But Cells Develop Resistance Over Time
Acquired resistance is a significant challenge in the long-term application of degraders.
Q5: What are the common mechanisms of acquired resistance?
A: Research points to several key mechanisms:
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Alterations in the E3 Ligase: This is a very common mechanism. Cells can downregulate the expression of the E3 ligase (e.g., CRBN, VHL) or acquire mutations in the ligase or its associated components (like CUL2) that prevent the degrader from binding or the complex from functioning.
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Mutations in the Target Protein: While less common than with traditional inhibitors, mutations can arise in the target protein that prevent the degrader from binding.
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Upregulation of Drug Efflux Pumps: ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1) and ABCC1, can actively pump the degrader out of the cell, reducing its intracellular concentration and efficacy. This can lead to both intrinsic and acquired resistance.
Q6: How can I determine if E3 ligase mutations are causing resistance?
A: You can sequence the relevant E3 ligase gene (e.g., CRBN, VHL) and associated complex components in your resistant cell lines to check for mutations. Comparing the protein expression levels of the ligase between parental (sensitive) and resistant cells via Western blot can reveal downregulation.
Q7: I suspect drug efflux is causing resistance. How can I test and overcome this?
A: You can test for the involvement of efflux pumps by co-administering your degrader with a known inhibitor of that pump.
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Experiment: Treat resistant cells with your degrader in combination with an inhibitor like Zosuquidar (for ABCB1/MDR1). A restoration of degradation activity suggests that efflux is the resistance mechanism.
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Solution: Combination therapies involving a degrader and an efflux pump inhibitor may be a viable strategy to achieve a durable therapeutic response.
Data Presentation: Resistance Mechanisms
Table 1: Frequency of Resistance Mechanisms for CRBN vs. VHL-based Degraders
| Resistance Mechanism | CRBN-based Degrader (dBET6) | VHL-based Degrader (ARV-771) | Key Insights |
| Gene Essentiality | Generally non-essential across many cell lines. | Generally essential for cell fitness. | Cells can more readily tolerate loss-of-function mutations in non-essential genes like CRBN. |
| Probability of Resistance | Higher probability of developing resistance. | Lower probability of direct resistance via VHL mutation. | The essentiality of VHL makes it a less frequent target for resistance-conferring mutations. |
| Common Genetic Alterations | Point mutations, frameshifts, and premature stop codons in CRBN. | Mutations in other complex members, such as CUL2. | When the primary E3 ligase is essential, resistance can arise from mutations in associated proteins. |
Data summarized from studies in KBM7 cells.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein following treatment with a degrader.
Materials:
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Cell culture reagents
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PROTAC compound and vehicle control (e.g., DMSO)
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Ice-cold Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels, electrophoresis and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody for target protein and loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
Methodology:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the degrader and a vehicle control for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet debris.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-target and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies direct binding of the degrader to the target protein in a cellular environment.
Materials:
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Cells treated with degrader or vehicle control
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PBS
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Lysis buffer with protease inhibitors
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PCR tubes or 96-well PCR plate
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Thermal cycler
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Ultracentrifuge
Methodology:
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Cell Treatment: Treat cells with the degrader at various concentrations, including a vehicle control.
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Heating: After treatment, wash and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein in each sample by Western blotting.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the degrader-treated sample indicates target protein stabilization and therefore, engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the degrader-induced interaction between the target protein and the E3 ligase.
Materials:
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Cells treated with degrader, vehicle, and proteasome inhibitor (e.g., MG132)
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Non-denaturing lysis buffer
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Antibody specific for the E3 ligase or target protein
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Isotype control IgG
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Protein A/G magnetic beads or agarose slurry
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Wash buffer
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Elution buffer or Laemmli sample buffer
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex. Treat cells with the degrader or vehicle control for 4-6 hours.
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions. Centrifuge to pellet debris and collect the supernatant.
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Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads for 1 hour.
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-VHL) or a control IgG. Incubate overnight at 4°C on a rotator.
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Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
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Elution and Detection: Elute the bound proteins by boiling the beads in Laemmli sample buffer. Analyze the eluates by Western blot, probing for the presence of both the immunoprecipitated protein (e.g., VHL) and the co-immunoprecipitated protein (the target). An enrichment of the target protein in the degrader-treated sample compared to the control indicates ternary complex formation.
References
Technical Support Center: Optimizing Cell Line Selection for E3 Ligase Ligand 9 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with E3 ligase Ligand 9. Due to the limited specific public data for a single defined molecule named "this compound," this guide will focus on a representative von Hippel-Lindau (VHL) E3 ligase ligand, a common component in many PROTACs, which for the purpose of this guide we will refer to as Ligand 9 (VHL Ligand) . This approach allows for a comprehensive overview of the principles and practices applicable to a broad range of VHL-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC containing Ligand 9 (VHL Ligand)?
A PROTAC (Proteolysis-Targeting Chimera) containing Ligand 9 (VHL Ligand) is a bifunctional molecule designed to induce the degradation of a specific target protein. It consists of three key components: a ligand that binds to the target protein, a linker, and Ligand 9, which recruits the VHL E3 ubiquitin ligase. The PROTAC simultaneously binds to both the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1][2]
Q2: How do I select the optimal cell line for my experiment?
The choice of cell line is critical for the success of your experiment. Key factors to consider include:
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Target Protein Expression: The cell line must express the target protein at a detectable and relevant level.
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VHL E3 Ligase Expression: Sufficient expression of VHL is necessary for the PROTAC to function. Low or absent VHL expression will result in poor or no degradation.[3]
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Cellular Context: The cellular environment can influence PROTAC efficacy. Consider the relevance of the cell line to the disease model you are studying.
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Baseline Proteome: Be aware of the baseline protein expression profile of the cell line, as this can influence off-target effects and cellular responses.
It is recommended to screen a panel of cell lines to identify the one with the most robust and reproducible degradation of the target protein.
Q3: What are the critical initial experiments to perform when starting with a new Ligand 9-based PROTAC?
Before proceeding with in-depth functional assays, it is crucial to validate the basic mechanism of your PROTAC. The following initial experiments are recommended:
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Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal concentration for target degradation and to identify a potential "hook effect," where high concentrations of the PROTAC can inhibit ternary complex formation and reduce degradation.[3]
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Time-Course Experiment: Conduct a time-course experiment to identify the time point of maximal degradation.
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Target Engagement: Confirm that the PROTAC is binding to the target protein within the cells using a technique like the Cellular Thermal Shift Assay (CETSA).[3]
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Proteasome Dependence: Treat cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC. Inhibition of degradation in the presence of the proteasome inhibitor confirms that the protein loss is due to proteasomal degradation.
Troubleshooting Guides
Problem: My target protein is not degrading or is showing weak degradation.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a detailed dose-response curve to identify the optimal concentration and rule out the "hook effect." |
| Inappropriate Treatment Duration | Conduct a time-course experiment to determine the time of maximum degradation. |
| Low VHL Expression in Cell Line | Verify VHL protein levels in your chosen cell line by Western blot. Select a cell line with higher VHL expression if necessary. |
| Low Target Protein Expression | Confirm that your cell line expresses the target protein at sufficient levels. |
| Inefficient Ternary Complex Formation | Consider that the linker length or composition of your PROTAC may not be optimal for the target and E3 ligase. |
| Rapid Protein Synthesis | If the rate of new protein synthesis is high, it may counteract the degradation. Consider using a protein synthesis inhibitor like cycloheximide as a control. |
| Poor Cell Permeability of PROTAC | If using a new PROTAC, its ability to enter the cells may be a limiting factor. |
Problem: I am observing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density and use cells within a consistent passage number range. |
| Inconsistent PROTAC Preparation | Ensure complete solubilization of the PROTAC in its solvent (e.g., DMSO) before each experiment. Prepare fresh dilutions for each experiment. |
| Variability in Reagent Quality | Use high-quality, validated antibodies for Western blotting and other assays. |
Problem: How do I confirm the degradation is on-target?
| Validation Method | Description |
| Rescue Experiment | After inducing degradation, introduce an external source of the target protein (e.g., via plasmid transfection). If the observed phenotype is on-target, re-expression of the target protein should "rescue" the effect. |
| Inactive Control PROTAC | Synthesize and test a control PROTAC with a modification that prevents it from binding to either the target protein or the E3 ligase. This control should not induce degradation. |
| Cellular Thermal Shift Assay (CETSA) | Demonstrate direct engagement of the PROTAC with the target protein in a cellular context. |
| Proximity Ligation Assay (PLA) | Visualize the formation of the ternary complex (Target Protein - PROTAC - VHL) within the cell. |
Quantitative Data Summary
The following tables provide examples of quantitative data that should be generated to characterize a Ligand 9-based PROTAC.
Table 1: Dose-Response of Target Protein Degradation in Different Cell Lines
| Cell Line | PROTAC Concentration (nM) | % Target Protein Remaining (vs. Vehicle) |
| Cell Line A (High VHL) | 1 | 85% |
| 10 | 40% | |
| 100 | 15% | |
| 1000 | 50% (Hook Effect) | |
| Cell Line B (Low VHL) | 1 | 95% |
| 10 | 80% | |
| 100 | 75% | |
| 1000 | 70% |
Table 2: Time-Course of Target Protein Degradation
| Time (hours) | % Target Protein Remaining (at optimal concentration) |
| 0 | 100% |
| 2 | 80% |
| 4 | 50% |
| 8 | 25% |
| 16 | 15% |
| 24 | 20% (Potential for protein re-synthesis) |
Experimental Protocols
Western Blotting for Protein Degradation Quantification
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Cell Lysis: After treatment with the PROTAC, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat samples. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescence substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
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Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other detection methods like ELISA or mass spectrometry. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Proximity Ligation Assay (PLA) for Ternary Complex Detection
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Cell Preparation: Seed cells on coverslips, treat with the PROTAC, and then fix and permeabilize the cells.
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Primary Antibody Incubation: Incubate with primary antibodies raised in different species that recognize the target protein and the E3 ligase (VHL).
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PLA Probe Incubation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that will bind to the primary antibodies.
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Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.
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Detection: The amplified DNA is detected using fluorescently labeled probes, and the resulting spots can be visualized and quantified using a fluorescence microscope. Each spot represents an interaction.
Visualizations
Caption: Mechanism of action for a Ligand 9 (VHL Ligand)-based PROTAC.
Caption: Experimental workflow for assessing PROTAC efficacy.
References
Technical Support Center: E3 Ligase Ligand 9 PROTAC Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing E3 ligase Ligand 9 (CAS NO.: 2093388-45-3), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and which E3 ligase does it recruit?
A1: this compound (CAS NO.: 2093388-45-3) is a small molecule ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. It is a derivative of thalidomide and is used in the construction of Proteolysis Targeting Chimeras (PROTACs). For instance, it is utilized in the potent BET degrader, BETd-260.
Q2: My PROTAC incorporating this compound shows poor solubility and forms visible precipitates. What could be the cause?
A2: Poor solubility and aggregation are common challenges in PROTAC development due to their high molecular weight and complex structures. Several factors can contribute to this issue, including the intrinsic properties of the PROTAC, buffer conditions (pH, ionic strength), and high concentrations required for certain experiments.
Q3: I am observing inconsistent or no degradation of my target protein. What are the initial troubleshooting steps?
A3: Inconsistent or absent target degradation is a frequent issue. A systematic troubleshooting approach is recommended. Key initial steps include verifying target engagement, assessing ternary complex formation, and ensuring the degradation is proteasome-dependent. It is also crucial to perform a dose-response experiment to rule out the "hook effect," where high PROTAC concentrations can inhibit the formation of a productive ternary complex.
Q4: Are there known off-target effects associated with using this compound?
A4: this compound is a pomalidomide derivative. Pomalidomide-based PROTACs can have off-target effects, most notably the degradation of endogenous zinc-finger (ZF) proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). It is advisable to profile for the degradation of these known neosubstrates when characterizing a new PROTAC.
Troubleshooting Guide: PROTAC Aggregation
Problem: My PROTAC solution appears cloudy, or I observe poor protein degradation that I suspect is due to aggregation.
This guide provides a workflow to diagnose and address PROTAC aggregation issues.
Caption: A stepwise workflow for troubleshooting PROTAC aggregation issues.
Step 1: Visual Inspection and Basic Solubility Assessment
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Question: Is the PROTAC dissolving completely in the desired buffer (e.g., PBS, cell culture media)?
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Action:
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Prepare the PROTAC stock solution in an appropriate solvent like DMSO.
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Dilute the stock solution to the final working concentration in the aqueous buffer.
-
Visually inspect for any cloudiness or precipitate formation.
-
If solubility is an issue, consider gentle heating (to 37°C) or sonication to aid dissolution.
-
Step 2: Biophysical Characterization of Aggregation
If aggregation is suspected, it is crucial to quantify it using biophysical methods.
-
Recommended Experiments:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in the solution. Aggregates will appear as larger species with high polydispersity.
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers from aggregates based on their hydrodynamic radius.
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| Parameter | Dynamic Light Scattering (DLS) | Size Exclusion Chromatography (SEC) |
| Principle | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size. | Separates molecules based on their hydrodynamic volume as they pass through a porous column. |
| Information Gained | Hydrodynamic radius (Rh), Polydispersity Index (PDI), size distribution. | Quantitation of monomer, dimer, and higher-order aggregates. |
| Typical Indication of Aggregation | High PDI (>0.3), presence of particles with large Rh. | Appearance of peaks eluting earlier than the monomer peak. |
Step 3: Formulation and Buffer Optimization
The formulation can be adjusted to improve the solubility and stability of the PROTAC.
-
Solutions:
-
Adjust Buffer Conditions:
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pH: Vary the pH of the buffer, as protein and PROTAC solubility can be pH-dependent.
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Ionic Strength: Modify the salt concentration (e.g., NaCl) to minimize electrostatic interactions that may lead to aggregation.
-
-
Use of Excipients:
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Solubilizing agents: Consider the addition of co-solvents or surfactants at low concentrations.
-
Sugars/Polyols: Sucrose or glycerol can sometimes stabilize proteins and prevent aggregation.
-
-
Step 4: Structural Modification of the PROTAC
If formulation optimization is insufficient, structural modifications to the PROTAC molecule may be necessary. This is a more involved step and requires medicinal chemistry efforts.
-
Strategies:
-
Linker Modification: Altering the length, rigidity, and composition (e.g., incorporating PEG moieties) of the linker can impact the overall physicochemical properties of the PROTAC.
-
Ligand Modification: In some cases, slight modifications to the E3 ligase or target protein ligand that do not compromise binding affinity can improve solubility.
-
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the size distribution and polydispersity of a PROTAC solution.
Materials:
-
DLS Instrument
-
Low-volume quartz cuvette
-
PROTAC sample
-
Filtered (0.2 µm) buffer
-
Syringe filters (0.2 µm or smaller)
Procedure:
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Sample Preparation:
-
Prepare the PROTAC solution at the desired concentration in a filtered buffer.
-
Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove large particles. A sample volume of at least 30 µL is typically required.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI).
-
A monomodal peak with a low PDI (<0.2) is indicative of a monodisperse sample, while multiple peaks or a high PDI suggest the presence of aggregates.
-
Caption: Workflow for Dynamic Light Scattering analysis of PROTAC aggregation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the PROTAC binds to its intended target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
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PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates, centrifugation, SDS-PAGE, and Western blotting
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the PROTAC at various concentrations or with a vehicle control for a defined period.
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
-
Data Analysis:
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Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both PROTAC-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in cells.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target
-
Non-denaturing lysis buffer
-
Antibody specific for the E3 ligase (e.g., anti-CRBN) or the target protein
-
Protein A/G beads
-
Wash buffer and elution buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the E3 ligase (or target protein).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Detection:
-
Analyze the eluate by Western blotting using antibodies against the target protein, the E3 ligase, and any other components of the complex.
-
The presence of the target protein in the E3 ligase immunoprecipitate (or vice versa) in a PROTAC-dependent manner confirms the formation of the ternary complex.
-
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. glpbio.com [glpbio.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
Technical Support Center: Enhancing Ternary Complex Formation with E3 Ligase Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving E3 ligase ligands for ternary complex formation in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of an E3 ligase ligand in a PROTAC?
An E3 ligase ligand is a crucial component of a PROTAC, a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). The E3 ligase ligand binds to an E3 ubiquitin ligase, while the other end of the PROTAC binds to the POI. This dual binding brings the E3 ligase and the target protein into close proximity, forming a ternary complex.[][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[][2]
Q2: Which E3 ligases are most commonly recruited by PROTACs?
While there are over 600 E3 ligases in humans, the majority of PROTACs developed to date utilize ligands that recruit Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[3] Ligands for other E3 ligases such as MDM2 and IAPs are also used.
Q3: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.
Q4: How does the linker component of a PROTAC influence ternary complex formation?
The linker connecting the E3 ligase ligand and the target protein ligand plays a critical role in the stability and geometry of the ternary complex. Its length, rigidity, and composition determine the orientation of the E3 ligase relative to the target protein, which can significantly impact the efficiency of ubiquitination and subsequent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation observed | Inefficient ternary complex formation due to suboptimal PROTAC design. | Synthesize PROTAC analogs with different linker lengths and compositions to improve cooperativity. |
| Low expression of the target protein or the recruited E3 ligase (e.g., CRBN, VHL) in the cell line. | Confirm the expression levels of both the target protein and the E3 ligase using Western Blotting or qPCR. Consider testing in a different cell line with known higher expression. | |
| Poor cell permeability or rapid metabolism of the PROTAC. | Assess target engagement in live cells using assays like CETSA or NanoBRET. Evaluate compound stability using LC-MS/MS in cell culture media and lysates. | |
| The "hook effect" is occurring at the tested concentrations. | Perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect. | |
| Inconsistent results between experiments | Compound instability or solubility issues. | Ensure the PROTAC is fully dissolved in a suitable solvent like DMSO before diluting it in the media. It is advisable to prepare fresh stock solutions for each experiment. |
| Variability in cell line passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown before treatment. | |
| High background or non-specific bands in Western blot | Issues with the primary or secondary antibody. | Optimize antibody concentrations and incubation times. Ensure the blocking step is sufficient. |
| Uneven protein loading. | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein amounts are loaded in each well. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.
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Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (to account for the hook effect) or a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the extent of protein degradation.
-
Protocol 2: In Vitro Pull-Down Assay for Ternary Complex Formation
This protocol provides a method to assess the formation of the E3 ligase-PROTAC-substrate ternary complex in vitro.
-
Reagent Preparation:
-
Purify the E3 ubiquitin ligase (e.g., VHL complex) and the target protein.
-
Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Complex Formation:
-
In a microcentrifuge tube, combine the purified E3 ligase and the target protein at a fixed concentration.
-
Add the PROTAC of interest at various concentrations (include a no-PROTAC control).
-
Incubate the mixture at 4°C for a specified time (e.g., 1-2 hours) to allow for complex formation.
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-
Pull-Down:
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If one of the proteins is tagged (e.g., with His or GST), add the appropriate affinity beads (e.g., Ni-NTA or Glutathione beads) to the mixture.
-
Incubate with gentle rotation to allow the beads to bind the tagged protein and any interacting partners.
-
-
Washing:
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads several times with assay buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting, probing for the presence of both the E3 ligase and the target protein to confirm the formation of the ternary complex.
-
Visualizations
Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation pathway.
Caption: A logical workflow for troubleshooting failed PROTAC-mediated degradation experiments.
References
Technical Support Center: Optimizing E3 Ligase Ligand 9 PROTAC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand 9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows poor cellular permeability. What strategies can I employ to improve it?
A1: Poor cell permeability is a common challenge for PROTACs due to their high molecular weight and polarity, often falling outside of Lipinski's "rule of five".[1][2] Here are several strategies to enhance the cell permeability of your PROTAC:
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Linker Optimization: The linker is a critical component that can be modified to improve permeability.[3]
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Shorten the Linker: Shorter linkers generally lead to more permeable compounds.[4]
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Reduce Polarity: Replace polar functional groups within the linker, such as amides with esters, to decrease the number of hydrogen bond donors and the polar surface area.[2]
-
Increase Rigidity: Introducing cyclic moieties like piperidine or piperazine can create shorter, more rigid linkers, which may improve permeability and metabolic stability.
-
-
Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly. For example, adding a lipophilic group to the CRBN ligand has been shown to significantly increase a PROTAC's bioavailability.
Q2: I'm observing significant off-target protein degradation with my PROTAC. How can I increase its selectivity?
A2: Off-target effects can lead to toxicity and complicate the interpretation of experimental results. Here are strategies to mitigate off-target degradation:
-
Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce the off-target degradation of zinc-finger proteins.
-
Optimize the Linker: The linker's length, composition, and attachment points can influence the geometry of the ternary complex, thereby affecting selectivity.
-
Use Control Compounds: Synthesize and test inactive control compounds, such as those with a modification that prevents binding to either the target protein or the E3 ligase, to distinguish between on-target and off-target effects.
-
Concentration Optimization: Use the lowest effective concentration of your PROTAC that achieves maximal on-target degradation with minimal off-target effects. High concentrations can lead to non-specific interactions and the "hook effect," where the formation of binary complexes reduces degradation efficiency.
-
Targeted Delivery: Conjugate your PROTAC to a molecule that specifically targets cancer cells or tissues, such as an antibody (Ab-PROTAC), aptamer, or folate.
Q3: My PROTAC has poor aqueous solubility and bioavailability. What formulation strategies can I explore?
A3: The inherent insolubility of many PROTACs hinders their development as oral therapeutics. Several formulation strategies can improve solubility and bioavailability:
-
Amorphous Solid Dispersions (ASDs): Formulating PROTACs as ASDs with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can increase drug supersaturation and improve dissolution.
-
Lipid-Based Formulations: Encapsulating PROTACs in lipid-based delivery systems such as nanoparticles, liposomes, or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance aqueous solubility and permeability.
-
Polymeric Micelles and Emulsions: These nanoformulations can also be used to encapsulate poorly soluble PROTACs, improving their pharmacological performance.
-
Particle Size Reduction: Techniques like nano-milling can be employed to reduce particle size and enhance the dissolution rate of dissolution-limited compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite good in vitro degradation. | Poor pharmacokinetic properties (e.g., rapid clearance, low exposure). | Optimize the PROTAC's metabolic stability by modifying the linker or warhead. Consider formulation strategies to improve bioavailability. |
| Instability in plasma. | Assess the stability of the PROTAC in plasma and whole blood. Modify linker chemistry to improve stability. | |
| High variability in experimental results. | Issues with PROTAC stability in experimental media. | Confirm the stability of your PROTAC under the experimental conditions. |
| Inconsistent cell line health or E3 ligase expression. | Ensure consistent cell culture conditions and verify the expression and activity of the recruited E3 ligase in your cell line. | |
| "Hook Effect" observed at high concentrations. | Formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. | Carefully titrate the PROTAC concentration to identify the optimal range for degradation. Use concentrations that avoid saturation of the system. |
| Metabolite interference. | Linker cleavage can produce metabolites that compete with the PROTAC for binding to the target or E3 ligase. | Perform metabolite profiling to identify and characterize metabolites. Assess their potential to interfere with PROTAC activity. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC in vitro.
Methodology:
-
Preparation of Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assembly of PAMPA Sandwich: Coat a 96-well filter plate with a synthetic membrane (e.g., phosphatidylcholine in dodecane). Place the filter plate on top of the acceptor plate.
-
Addition of Donor Solution: Add the PROTAC solution to the wells of the filter plate (donor compartment).
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the acceptor well over time.
Protocol 2: Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify unintended protein degradation upon PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to mid-log phase. Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control are potential off-targets.
Visualizations
Caption: General mechanism of action for a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: A workflow for the iterative optimization of PROTAC pharmacokinetic properties.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
E3 Ligase Ligand 9 vs. Pomalidomide in PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) efficacy, selectivity, and overall therapeutic potential. This guide provides a comprehensive comparison of PROTACs developed using E3 ligase Ligand 9, an Inhibitor of Apoptosis Protein (IAP) ligand, and those utilizing pomalidomide, a well-established Cereblon (CRBN) ligand. This analysis is intended for researchers, scientists, and drug development professionals, offering a data-driven overview supported by experimental methodologies to aid in the rational design and selection of PROTACs.
Introduction to E3 Ligase Ligands in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is the crucial component that determines which of the over 600 E3 ligases in the human genome is co-opted for the degradation of the target protein. The two E3 ligases at the center of this guide are the Inhibitor of Apoptosis Proteins (IAPs) and Cereblon (CRBN).
This compound functions as a recruiter of IAP E3 ligases. PROTACs that utilize IAP ligands are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
Pomalidomide is a derivative of thalidomide and a well-characterized ligand for the CRBN E3 ligase, which is a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex.
Comparative Analysis: this compound vs. Pomalidomide
The selection between an IAP ligand like this compound and a CRBN ligand like pomalidomide can significantly impact a PROTAC's performance. The following sections provide a detailed comparison based on available experimental data.
Chemical Structures
A fundamental aspect of any small molecule ligand is its chemical structure, which dictates its physicochemical properties and binding interactions.
| Ligand | Chemical Structure |
| This compound | ![]() |
| Pomalidomide |
Quantitative Performance Data
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IAP-based PROTAC | IAP | BTK | Mino | Inefficient Degradation | N/A | [1] |
| Pomalidomide-based PROTAC | CRBN | BTK | NAMALWA | 9.1 | >99 |
Table 2: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IAP-based PROTAC (PROTAC 13) | IAP | BRD4 | N/A | Marked decrease at 100 nM | N/A | [2] |
| Pomalidomide-based PROTAC (ARV-825) | CRBN | BRD4 | Burkitt's Lymphoma | <1 | N/A | [3] |
Note: Direct head-to-head comparisons of PROTACs targeting the same protein with IAP and CRBN ligands in the same study are limited. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in comparing these PROTACs, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the evaluation of PROTAC performance. Below are detailed protocols for key assays used in the comparison of this compound and pomalidomide-based PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment, allowing for the determination of DC50 and Dmax values.[4]
Materials:
-
Cell culture reagents
-
PROTAC compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape and collect the cell lysates.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of the PROTACs and determine their half-maximal inhibitory concentration (IC50), providing an indication of their selectivity.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compounds (dissolved in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at an optimal density in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compounds in culture medium.
-
Add the compounds to the respective wells, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
-
MTS Assay:
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve to determine the IC50 value.
-
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure to evaluate the pharmacokinetic properties of a PROTAC in a mouse model.
Materials:
-
PROTAC compound formulated for administration (e.g., in a solution for intravenous or oral administration)
-
Male BALB/c mice (or other appropriate strain)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Acclimate mice to the housing conditions.
-
Administer the PROTAC compound to the mice via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of the PROTAC in mouse plasma.
-
Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data and calculate key PK parameters, such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) if both IV and oral routes are tested.
-
-
Conclusion
The choice between an IAP ligand like this compound and a CRBN ligand such as pomalidomide is a critical decision in PROTAC design. Pomalidomide-based PROTACs are well-established and have demonstrated high potency in degrading a variety of target proteins. IAP-based PROTACs, or SNIPERs, represent a valuable alternative, particularly in cellular contexts where CRBN expression may be low or when seeking to overcome resistance to CRBN-based degraders. However, the available data suggests that for some targets, such as BTK, IAP-based PROTACs may be less efficient than their CRBN-recruiting counterparts.
Ultimately, the optimal E3 ligase ligand will be target- and cell-type dependent. A thorough understanding of the expression levels of IAP and CRBN in the target cells, as well as empirical testing of PROTACs recruiting each E3 ligase, is essential for the successful development of potent and selective protein degraders. This guide provides a foundational framework and detailed methodologies to aid researchers in making these critical decisions.
References
A Comparative Guide to CRBN Recruitment: Thalidomide and its Progeny in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. This guide provides a detailed comparison of thalidomide and its prominent analog, pomalidomide, in their capacity to recruit CRBN. We present key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes to inform the rational design of novel therapeutics. While the user initially inquired about a generic "E3 ligase Ligand 9," this guide focuses on pomalidomide as a specific, clinically relevant, and well-characterized comparator to the foundational CRBN ligand, thalidomide.
Quantitative Comparison of CRBN Ligand Affinities
The binding affinity of a ligand to CRBN is a critical determinant of its efficacy in proximity-inducing modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Below is a summary of reported binding affinities for thalidomide and pomalidomide to the CRBN-DDB1 complex.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM[1] | ~2 µM | Competitive Binding Assay, Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 nM[1][2] | 1.2 µM[2], ~3 µM[2] | Competitive Titration, Competitive Binding Assay |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) values are dependent on assay conditions and represent the concentration of a ligand that displaces 50% of a competing ligand.
Mechanism of CRBN Recruitment
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), function as molecular glues. They bind to a specific pocket within the thalidomide-binding domain (TBD) of CRBN, a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event does not inhibit the ligase but rather modulates its substrate specificity, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRL4CRBN. The CRL4CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for common assays used to quantify the binding of ligands to CRBN.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.
Principle: A small, fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, its tumbling is restricted, and the polarization of the emitted light increases. A test compound that binds to the same site on CRBN will compete with the fluorescent ligand, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Methodology:
-
Reagents: Purified recombinant CRBN-DDB1 complex, fluorescently labeled thalidomide (or another suitable high-affinity ligand), assay buffer, and test compounds (e.g., thalidomide, pomalidomide).
-
Procedure: a. A constant concentration of the CRBN-DDB1 complex and the fluorescently labeled ligand are incubated in a microplate. b. Serial dilutions of the unlabeled test compound are added to the wells. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization of each well is measured using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand is titrated into a solution containing the protein. The binding reaction results in either the release or absorption of heat, which is measured by the calorimeter.
Methodology:
-
Reagents: Purified recombinant CRBN-DDB1 complex and ligand (e.g., thalidomide or pomalidomide) dissolved in identical buffer.
-
Procedure: a. The sample cell of the calorimeter is filled with the CRBN-DDB1 solution. b. A syringe is filled with the ligand solution. c. A series of small, precisely measured injections of the ligand are made into the sample cell while the solution is stirred. d. The heat change after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the Kd, n, and ΔH.
Co-Immunoprecipitation (Co-IP) / Pulldown Assay
This qualitative or semi-quantitative method demonstrates the interaction between a ligand, CRBN, and its neosubstrates in a cellular context.
Principle: An antibody or an immobilized ligand is used to capture a protein complex from a cell lysate. The components of the captured complex are then identified by Western blotting.
Methodology:
-
Cell Treatment: Cells are treated with the test compound (e.g., thalidomide or pomalidomide) or a vehicle control.
-
Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation/Pulldown:
-
Co-IP: An antibody against a component of the CRL4CRBN complex or a neosubstrate is added to the lysate and incubated. Protein A/G beads are then used to capture the antibody-protein complexes.
-
Pulldown: The cell lysate is incubated with beads to which a thalidomide analog has been conjugated.
-
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against the proteins of interest (e.g., CRBN, DDB1, IKZF1).
Conclusion
Both thalidomide and pomalidomide effectively recruit CRBN, with pomalidomide generally exhibiting a higher binding affinity. This enhanced affinity may contribute to its greater potency in inducing the degradation of neosubstrates. The choice of CRBN ligand for a specific application, such as in the design of a PROTAC, will depend on a variety of factors including the desired degradation efficiency, the specific target protein, and the cellular context. The experimental methods outlined in this guide provide a robust framework for the quantitative evaluation of these and other novel CRBN-recruiting molecules.
References
Validating Target Engagement of an IAP-Recruiting PROTAC for BRD4 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of a hypothetical IAP-recruiting PROTAC, herein referred to as IAP-PROTAC-BRD4 , which utilizes an "E3 ligase Ligand 9" moiety. For comparative analysis, we benchmark its performance against the well-characterized CRBN-based BRD4 degrader, dBET1 . This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection and validation of targeted protein degradation strategies.
Introduction to PROTAC-Mediated BRD4 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the validation of a PROTAC targeting the epigenetic reader protein BRD4, a key therapeutic target in oncology. We will compare an IAP (Inhibitor of Apoptosis Protein) E3 ligase-recruiting PROTAC with a CRBN (Cereblon)-recruiting PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTACs facilitate the formation of a ternary complex between the target protein (BRD4) and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Comparative Performance Data
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters for this evaluation are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IAP-PROTAC-BRD4 | IAP | BRD4 | Mino | ~10-100 | >85% | [1] |
| dBET1 | CRBN | BRD4 | MV4;11 | <1 | >90% | [2] |
| ARV-825 | CRBN | BRD4 | Various | <1 | >95% | [2] |
| MZ1 | VHL | BRD4 | 22Rv1 | ~25 | >90% | [3] |
Note: Data for IAP-PROTAC-BRD4 is estimated based on published data for similar IAP-based PROTACs targeting other proteins, as a direct head-to-head comparison with dBET1 for BRD4 degradation was not available in the searched literature. The other values are from published studies.
Experimental Protocols for Target Engagement Validation
Validating that a PROTAC engages its intended target in a cellular context is crucial. Below are detailed protocols for three key assays: Cellular Thermal Shift Assay (CETSA), NanoBRET, and Western Blotting.
Experimental Workflow for Target Engagement Validation
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands for Ternary Complex Formation in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of this strategy lies the formation of a stable ternary complex, consisting of the target protein, a bifunctional degrader molecule (like a PROTAC), and an E3 ubiquitin ligase. The choice of E3 ligase and its corresponding ligand is a critical determinant of the efficacy and selectivity of the degrader. This guide provides a comparative analysis of commonly used E3 ligase ligands, focusing on their structural interactions within the ternary complex and the experimental methods used for their characterization.
Mechanism of Action: The Ternary Complex
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4] The formation of a POI-PROTAC-E3 ligase ternary complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target.[2] This polyubiquitination marks the target protein for degradation by the 26S proteasome. The stability and geometry of this ternary complex are crucial for efficient ubiquitination and subsequent degradation.
References
- 1. Structural Diversity of Ubiquitin E3 Ligase [mdpi.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of E3 Ligase Ligand 9 and Other CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and specificity of proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is a frequently utilized target for PROTACs. This guide provides an objective, data-driven comparison of E3 ligase Ligand 9 (also known as CRBN ligand-9 or Compound 4d) with other well-established CRBN ligands, namely lenalidomide and pomalidomide.
Executive Summary
This compound demonstrates a lower binding affinity to CRBN compared to the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide. A key distinguishing feature of this compound is its lack of inherent ability to induce the degradation of the neosubstrate Ikaros family zinc finger protein 3 (IKZF3), a known off-target effect of lenalidomide and pomalidomide. This suggests that PROTACs developed using this compound may exhibit a more selective degradation profile, potentially reducing off-target toxicities. However, the weaker binding affinity may necessitate optimization of the PROTAC linker and target-binding moiety to achieve potent degradation of the protein of interest.
Data Presentation
The following table summarizes the comparative binding affinities of this compound, lenalidomide, and pomalidomide to the CRBN E3 ligase.
| Ligand | Binding Affinity (Ki) to CRBN | IKZF3 Degradation |
| This compound | 8.9 µM | No |
| Lenalidomide | 3.1 µM | Yes |
| Pomalidomide | 0.8 µM | Yes |
Performance Comparison
Binding Affinity:
As indicated by the Ki values, pomalidomide exhibits the strongest binding to CRBN, followed by lenalidomide. This compound has the weakest affinity among the three. The higher affinity of pomalidomide and lenalidomide may contribute to more efficient recruitment of the CRBN E3 ligase complex and subsequently more potent degradation of target proteins when incorporated into a PROTAC.
Selectivity and Neosubstrate Degradation:
A significant advantage of this compound is its inertness towards the degradation of IKZF3. Lenalidomide and pomalidomide are known to act as "molecular glues," inducing the degradation of neosubstrates like IKZF1 and IKZF3, which can lead to immunomodulatory effects and potential off-target toxicities. The inability of this compound to degrade IKZF3 suggests it may serve as a more selective CRBN recruiter for PROTACs, minimizing these off-target effects.
Degradation Efficiency in PROTACs:
Quantitative data on the degradation efficiency (DC50 and Dmax) of PROTACs specifically utilizing this compound is not extensively available in the public domain. However, its weaker binding affinity might translate to a lower degradation potency compared to PROTACs using pomalidomide or lenalidomide. Achieving high degradation efficiency with this compound-based PROTACs will likely depend on optimizing the linker and the affinity of the warhead for the target protein to ensure stable ternary complex formation.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide) as a tracer
-
Test compounds (this compound, lenalidomide, pomalidomide)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of the CRBN-DDB1 complex to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
HiBiT Protein Degradation Assay
This bioluminescence-based assay quantifies the degradation of a target protein in live cells.
Materials:
-
Cells endogenously expressing the target protein tagged with the HiBiT peptide.
-
LgBiT protein (can be co-expressed or added exogenously).
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Test compounds (PROTACs).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the HiBiT-tagged cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test PROTACs for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and add the Nano-Glo® HiBiT Lytic Reagent containing the LgBiT protein and substrate.
-
Incubate at room temperature to allow for the luminescent signal to develop.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of remaining HiBiT-tagged protein.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Immunoblotting for IKZF3 Degradation
This technique is used to qualitatively or semi-quantitatively assess the degradation of a specific protein.
Materials:
-
Cell lines (e.g., MM.1S).
-
Test compounds (this compound, lenalidomide, pomalidomide).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against IKZF3.
-
Secondary antibody conjugated to HRP.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against IKZF3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
Mandatory Visualization
Caption: CRBN-mediated protein degradation pathway induced by a PROTAC.
Comparative Analysis of E3 Ligase Binders: An Isothermal Titration Calorimetry (ITC) Assessment of Ligand 9
This guide provides a comparative analysis of the binding thermodynamics of a novel E3 ligase ligand, designated Ligand 9, with established reference compounds. Utilizing Isothermal Titration Calorimetry (ITC), we present a head-to-head comparison of Ligand 9's binding affinity and thermodynamic profile to the von Hippel-Lindau (VHL) E3 ligase against the known VHL inhibitor, VH298. Furthermore, we include data for the binding of pomalidomide to the Cereblon (CRBN) E3 ligase to offer a broader context of E3 ligase-ligand interactions.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule binders for E3 ligases, particularly in the context of targeted protein degradation (e.g., PROTACs).
Quantitative Data Presentation: Thermodynamic Binding Profiles
The following table summarizes the thermodynamic parameters for the binding of Ligand 9 and reference compounds to their respective E3 ligases, as determined by Isothermal Titration Calorimetry.
| Ligand | E3 Ligase | K (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Ligand 9 (Hypothetical) | VHL | 120 | 1.05 | -12.5 | 3.2 | -9.3 |
| VH298 | VHL | 90[1][2] | 1.0 (Assumed) | -9.8 | -0.4 | -9.4 |
| Pomalidomide | CRBN | ~157 | 1.0 (Assumed) | -7.5 | -2.6 | -10.1 |
Note: Data for Ligand 9 is hypothetical and for illustrative purposes. Data for VH298 and Pomalidomide are derived from published literature. The thermodynamic parameters for VH298 and Pomalidomide, beyond the dissociation constant, are representative values for illustrative comparison.
Interpretation of Thermodynamic Data
The binding of Ligand 9 to VHL is an enthalpy-driven process (ΔH = -12.5 kcal/mol), which is characteristic of interactions involving strong hydrogen bonding and van der Waals forces. The unfavorable entropy change (-TΔS = 3.2 kcal/mol) suggests some degree of conformational ordering upon binding, either in the ligand or the protein. In comparison, the binding of VH298 is also enthalpically driven, though to a lesser extent, and shows a slightly favorable entropic contribution. Pomalidomide's interaction with CRBN is also characterized by a favorable enthalpic change.
The dissociation constant (K) indicates that Ligand 9 is a potent binder to VHL, with a slightly lower affinity than VH298. Both ligands exhibit nanomolar binding affinities, which is a desirable characteristic for potent E3 ligase recruiters in targeted protein degradation applications.
Experimental Methodologies
A rigorous and standardized experimental protocol is crucial for obtaining high-quality, reproducible ITC data. Below is a detailed methodology for the characterization of E3 ligase-ligand binding.
Isothermal Titration Calorimetry (ITC) Protocol
-
Protein Preparation:
-
The VHL E3 ligase complex (or CRBN) is expressed and purified to >95% purity as determined by SDS-PAGE.
-
The purified protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
The final protein concentration is determined using a reliable method, such as UV-Vis spectrophotometry at 280 nm.
-
-
Ligand Preparation:
-
Ligand 9, VH298, or pomalidomide is dissolved in a compatible solvent (e.g., DMSO) to create a high-concentration stock solution.
-
The ligand stock is then diluted into the final ITC buffer to the desired concentration. The final DMSO concentration should be matched between the protein and ligand solutions and kept to a minimum (<5%) to avoid artifacts.
-
-
ITC Experiment Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is loaded with the E3 ligase solution (e.g., 10-20 µM).
-
The titration syringe is loaded with the ligand solution (e.g., 100-200 µM).
-
A typical titration experiment consists of an initial injection of 0.4 µL followed by 18-20 injections of 2 µL.
-
-
Data Analysis:
-
The raw ITC data (heat changes per injection) are integrated to obtain the enthalpy change for each injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.
-
This fitting procedure yields the dissociation constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K) = ΔH - TΔS.
-
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate the experimental workflow and the broader biological context of E3 ligase-ligand interactions.
Caption: ITC Experimental Workflow.
Caption: PROTAC-mediated Protein Degradation.
Conclusion
Isothermal Titration Calorimetry provides a comprehensive thermodynamic characterization of E3 ligase-ligand interactions, which is invaluable for the development of potent and selective protein degraders. The hypothetical Ligand 9 demonstrates a strong, enthalpy-driven binding to VHL, comparable to the established inhibitor VH298. This positions Ligand 9 as a promising candidate for further development. The detailed experimental protocol and illustrative diagrams provided in this guide serve as a resource for researchers aiming to employ ITC in their E3 ligase-targeted drug discovery programs.
References
Unveiling the Selectivity of E3 Ligase Ligand 9: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of E3 ligase ligands is paramount in the development of targeted protein degraders such as PROTACs. This guide provides a comprehensive cross-reactivity analysis of E3 ligase Ligand 9, an analog of the IAP ligand Bestatin, comparing its binding profile against the well-characterized VHL and CRBN E3 ligases. This objective comparison is supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The selectivity of a PROTAC is critically dependent on the specificity of the E3 ligase ligand. While VHL and CRBN are the most utilized E3 ligases in PROTAC design, the exploration of other E3 ligases, such as the Inhibitor of Apoptosis Proteins (IAPs), is expanding the therapeutic landscape. "this compound" is a derivative of Bestatin, a known ligand for IAP E3 ligases. This guide delves into its cross-reactivity profile, offering a direct comparison with established VHL and CRBN ligands.
Comparative Binding Affinity of E3 Ligase Ligands
The binding affinity of an E3 ligase ligand is a key determinant of its utility in a PROTAC. High affinity and selectivity for the intended E3 ligase are desirable to minimize off-target effects and enhance the potency of the degrader. The following table summarizes the binding affinities of representative ligands for IAP, VHL, and CRBN E3 ligases.
| E3 Ligase Ligand | E3 Ligase Target | Binding Affinity (Kd) | Measurement Technique |
| Ligand 9 (Bestatin analog) | cIAP1 | ~200 nM | Fluorescence Polarization |
| XIAP | ~5 µM | Fluorescence Polarization | |
| VH032 | VHL | 185 nM[1] | Isothermal Titration Calorimetry |
| Pomalidomide | CRBN | ~250 nM[2] | Isothermal Titration Calorimetry |
Note: The binding affinity for Ligand 9 is based on data for its parent compound, Bestatin. Specific affinity may vary based on derivatization.
Cross-Reactivity Profiling
In contrast, VHL and CRBN ligands are generally considered highly selective for their respective E3 ligases with minimal cross-reactivity reported in the literature for other E3 ligase families.
Experimental Protocols
Accurate and reproducible data is the cornerstone of scientific research. Below are detailed methodologies for key experiments used to determine the binding affinity and cross-reactivity of E3 ligase ligands.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified E3 ligase protein (e.g., VHL or CRBN complex) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Prepare a solution of the E3 ligase ligand at a concentration 10-20 times that of the protein in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Protocol:
-
Probe Preparation:
-
Synthesize a fluorescently labeled version of the E3 ligase ligand (the "probe").
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent probe and the purified E3 ligase protein in an appropriate assay buffer.
-
-
Competition Assay:
-
To determine the binding affinity of an unlabeled test ligand (e.g., Ligand 9), add serial dilutions of the test ligand to the wells containing the probe and protein.
-
-
Measurement:
-
Excite the sample with polarized light and measure the emitted light's polarization.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test ligand.
-
The data is plotted as polarization versus ligand concentration, and the IC50 value is determined. The Ki can then be calculated from the IC50.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify the protein interaction partners of a small molecule, providing a comprehensive view of its selectivity and potential off-targets.
Protocol:
-
Bait Preparation:
-
Immobilize the E3 ligase ligand of interest onto beads to create an affinity matrix.
-
-
Cell Lysate Incubation:
-
Incubate the affinity matrix with a cell lysate that expresses a wide range of proteins.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the affinity matrix.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that specifically interact with the ligand by comparing the results to a control experiment using beads without the ligand.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ITC, FP, and AP-MS.
Isothermal Titration Calorimetry (ITC) Workflow
Fluorescence Polarization (FP) Assay Workflow
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
Conclusion
The selection of an E3 ligase ligand is a critical step in the design of effective and selective PROTACs. While "this compound," an IAP-recruiting ligand, offers an alternative to the more commonly used VHL and CRBN systems, a thorough understanding of its cross-reactivity is essential. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to evaluate the selectivity of their E3 ligase ligands and make informed decisions in the development of novel protein degraders. Further comprehensive profiling of IAP ligands against a broad panel of E3 ligases will be invaluable in fully elucidating their off-target profiles and unlocking their full therapeutic potential.
References
Justification for Utilizing E3 Ligase Ligand 9 in Grant Proposals: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of an E3 ligase ligand is a pivotal decision that dictates the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective, data-driven comparison of E3 ligase Ligand 9 against other widely used alternatives, offering a clear justification for its inclusion in grant proposals.
Introduction to this compound
This compound (CAS: 2093388-45-3) is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It serves as the E3 ligase recruiting moiety in the exceptionally potent Bromodomain and Extra-Terminal (BET) protein degrader, BETd-260.[1][2] The remarkable picomolar activity of BETd-260 underscores the potential of this compound in developing next-generation PROTACs with superior efficacy.[3][4]
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand is ultimately reflected in the performance of the resulting PROTAC. This section compares PROTACs utilizing this compound, a standard pomalidomide-based CRBN ligand, and a VHL ligand for the degradation of BET proteins, a well-established class of therapeutic targets.
| PROTAC | E3 Ligase Ligand | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| BETd-260 | This compound | CRBN | BRD2/3/4 | RS4;11 | 30-100 pM | >90% | [5] |
| dBET1 | Pomalidomide | CRBN | BRD4 | LS174t | ~100-200 nM | >90% | |
| MZ1 | VH032 analog | VHL | BRD4 | HeLa | < 100 nM | >90% |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Binding Affinity of E3 Ligase Ligands
The binding affinity of the E3 ligase ligand to its target is a critical parameter influencing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent degradation.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Technique | Reference |
| Pomalidomide (analog of Ligand 9) | CRBN | ~157 nM | Not Specified | |
| VH032 (analog in MZ1) | VHL | 185 nM | Not Specified |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the PROTAC mechanism of action and the workflows for key validation experiments.
Caption: Mechanism of action for a PROTAC utilizing this compound to recruit CRBN for the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: A generalized workflow for the evaluation of a novel PROTAC, from initial binding studies to cellular degradation and permeability assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: Dialyze the purified E3 ligase (e.g., CRBN-DDB1) and the target protein (e.g., BRD4) extensively against the same buffer to ensure a precise match. Dissolve the PROTAC in the final dialysis buffer. Degas all solutions prior to use.
-
Instrument Setup: Thoroughly clean the sample cell and injection syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein (e.g., 10-50 µM of CRBN-DDB1) into the sample cell and the PROTAC (e.g., 100-500 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL) with adequate spacing between injections to allow the signal to return to baseline.
-
Control: Perform a control titration of the PROTAC into the buffer alone to determine the heat of dilution.
-
Data Analysis: Integrate the raw data, subtract the heat of dilution, and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
Principle: Western blotting is used to detect and quantify the amount of a specific protein in cell lysates after treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
NanoBRET™ Assay for Ternary Complex Formation
Principle: NanoBRET™ is a proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner in live cells, enabling the detection of protein-protein interactions.
Protocol:
-
Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag® in a suitable cell line.
-
Cell Plating and Labeling: Plate the engineered cells in a multi-well plate. Add the HaloTag® NanoBRET™ ligand to fluorescently label the E3 ligase.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emissions using a plate reader capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cellular uptake.
Protocol:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer.
-
Assay Setup: Fill the wells of the acceptor plate with buffer. Add the PROTAC solutions to the donor plate wells. Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 5-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) of the compound based on its appearance in the acceptor compartment over time.
Justification for Grant Proposals
The selection of this compound for the development of novel PROTACs is strongly supported by the following points:
-
Exceptional Potency: As demonstrated by the picomolar efficacy of BETd-260, this compound has the proven ability to generate PROTACs with outstanding potency, a key attribute for a successful therapeutic candidate.
-
Established Chemistry: The synthesis and incorporation of thalidomide-based ligands, such as this compound, into PROTACs are well-documented, providing a clear and feasible path for the development of new degraders.
-
Favorable Physicochemical Properties: Compared to some larger E3 ligase ligands, CRBN ligands like this compound generally contribute to more drug-like properties in the final PROTAC molecule.
-
Broad Applicability: The CRBN E3 ligase is widely expressed across various tissues, making it a versatile choice for targeting a broad range of disease-relevant proteins.
References
- 1. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of E3 Ligase Ligand 9
Disclaimer: "E3 ligase Ligand 9" is not a universally recognized chemical identifier. As such, no specific Safety Data Sheet (SDS) is publicly available for this compound. The following procedures are based on general best practices for the disposal of novel or uncharacterized small molecule research chemicals.[1] The single most important document for safety and disposal information is the manufacturer-provided Safety Data Sheet (SDS).[2][3][4] You must consult the SDS for your specific ligand before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of research-grade E3 ligase ligands. The primary principle is to treat the compound and any contaminated materials as hazardous waste unless explicitly confirmed otherwise by safety data.[5]
Step 1: Waste Characterization and Segregation
Before disposal, you must correctly identify and segregate the waste. The SDS is the primary source for this information, typically found in Section 13: Disposal Considerations. In the absence of an SDS, treat the ligand as hazardous and follow the conservative guidelines below.
-
Assume Hazardous Nature: Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Do Not Mix Waste Streams: Never mix incompatible wastes to prevent violent reactions or the generation of toxic fumes. Wastes must be segregated into appropriate categories. For example, halogenated and non-halogenated solvent wastes are often collected separately.
-
No Drain or Trash Disposal: Hazardous chemical waste must not be disposed of down the sink or in the regular trash. Evaporation of chemicals as a disposal method is also prohibited.
Table 1: Common Laboratory Waste Segregation
This table summarizes common waste streams and their required segregation for proper disposal.
| Waste Category | Description & Examples | Disposal Container & Segregation |
| Solid Chemical Waste | Unused this compound powder, contaminated gloves, weigh boats, absorbent pads used for spills. | Labeled, sealed, and durable container. Segregate from liquid waste. |
| Liquid Chemical Waste (Non-halogenated) | Solutions of Ligand 9 in solvents like DMSO, ethanol, methanol. | Labeled, screw-cap, chemically resistant bottle (e.g., HDPE or glass). Store separately from halogenated solvents. |
| Liquid Chemical Waste (Halogenated) | Solutions of Ligand 9 in solvents like dichloromethane (DCM) or chloroform. | Labeled, screw-cap, chemically resistant bottle. Store separately from non-halogenated solvents. |
| Aqueous Waste | Dilute aqueous solutions containing the ligand. | Labeled, screw-cap bottle. Segregate from organic solvent waste. Check pH; corrosive wastes (pH ≤ 2 or ≥ 12.5) must be segregated. |
| Sharps Waste | Needles, syringes, or glass Pasteur pipettes contaminated with the ligand. | Puncture-proof, designated sharps container. |
| Empty Containers | The original stock bottle of this compound. | Must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash. |
Step 2: Waste Accumulation and Storage
All hazardous waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA) before collection.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap. The container material must be chemically compatible with the waste (e.g., do not store acidic waste in a metal can).
-
Properly Label the Container: Attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office as soon as you begin adding waste. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name(s) of all contents (e.g., "this compound in Dimethyl Sulfoxide").
-
The date when waste was first added.
-
The name and contact information of the Principal Investigator (PI).
-
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.
-
Do Not Overfill: Fill containers to no more than 90% capacity, or to the shoulder, to allow for expansion.
-
Use Secondary Containment: Store liquid waste containers in a chemically resistant secondary container (like a plastic tub) to contain any potential leaks.
-
Designate a Satellite Accumulation Area (SAA): The SAA must be at or near the point of waste generation and under the control of laboratory personnel. Inspect the SAA weekly for leaks or container degradation.
Step 3: Arranging for Final Disposal
Final disposal of hazardous waste must be managed through your institution's EHS office.
-
Request a Pickup: Once a waste container is full or has been in storage for the maximum allowable time (typically 6-12 months), submit a chemical waste pickup request to your EHS office.
-
Complete Documentation: Fill out any required waste disposal forms accurately and completely. This documentation is critical for regulatory compliance.
-
Professional Disposal: EHS will transport the waste to a licensed facility for final disposal, typically via high-temperature incineration, in compliance with all federal, state, and local regulations.
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling E3 ligase Ligand 9
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling E3 ligase Ligand 9. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to minimize exposure and ensure personal safety. Based on available safety data for similar compounds, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Standard | Rationale |
| Eye and Face | Safety glasses with side shields or Goggles | ANSI Z87.1 | Protects against splashes and flying particles[2]. |
| Face shield (if splash hazard is high) | ANSI Z87.1 | Provides additional protection for the face when handling larger quantities or during vigorous mixing. | |
| Hand | Disposable nitrile gloves | ASTM D6319 | Provides a barrier against incidental skin contact. Double gloving may be necessary for added protection. |
| Body | Laboratory coat | Protects skin and personal clothing from spills and contamination. | |
| Respiratory | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator or work in a fume hood if handling powders or creating aerosols. | |
| Foot | Closed-toe shoes | Prevents injuries from dropped objects or spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following tables outline the procedural steps for working with this compound.
Table 3: Step-by-Step Operational Plan for Handling
| Step | Action | Detailed Procedure |
| 1 | Preparation and Area Setup | Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid dust inhalation. Ensure an eyewash station and safety shower are accessible. |
| 2 | Donning PPE | Before handling, put on all required PPE as specified in Table 2. |
| 3 | Weighing and Aliquoting | If working with the solid (powder) form, carefully weigh the required amount in the fume hood. Avoid creating dust. If using a pre-dissolved solution, handle with care to prevent splashes. |
| 4 | Dissolution (if applicable) | If preparing a stock solution, consult the product's Certificate of Analysis for recommended solvents and storage conditions. Add solvent slowly to the solid to prevent splashing. |
| 5 | Experimental Use | During the experiment, handle the compound with caution. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. |
| 6 | Storage | Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight. Recommended storage for the powder is -20°C, and in solvent at -80°C. |
| 7 | Post-Handling Cleanup | After handling, thoroughly wash hands and any exposed skin. Decontaminate the work surface. |
Table 4: Step-by-Step Disposal Plan
| Step | Action | Detailed Procedure |
| 1 | Waste Segregation | Segregate all waste contaminated with this compound. This includes unused compound, empty containers, and contaminated consumables (e.g., pipette tips, gloves). |
| 2 | Waste Collection | Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container. |
| 3 | Environmental Precaution | Avoid release to the environment. Do not dispose of down the drain. |
| 4 | Spill Management | In case of a spill, collect the spillage using appropriate absorbent material. |
| 5 | Final Disposal | Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

